7-bromo-5-nitro-1H-indazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-5-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-2-5(11(12)13)1-4-3-9-10-7(4)6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHPSRISCPOKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363241 | |
| Record name | 7-bromo-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685109-10-8 | |
| Record name | 7-bromo-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-bromo-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 7-bromo-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Core Chemical Properties
This compound is a substituted indazole with the molecular formula C₇H₄BrN₃O₂.[1] Its chemical structure features a bicyclic system composed of a benzene ring fused to a pyrazole ring, with a bromine atom at position 7 and a nitro group at position 5. The presence of these functional groups is expected to significantly influence its chemical reactivity and biological activity.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₄BrN₃O₂ | [1] |
| Molecular Weight | 242.03 g/mol | [1] |
| CAS Number | 685109-10-8 | [1] |
| Melting Point | 260-261 °C | |
| Appearance | Expected to be a solid | N/A |
| Purity | Commercially available up to >97% | [1] |
| XLogP3 | 2.5 | [2] |
Synthesis and Reactivity
Proposed Experimental Protocol: Synthesis of Substituted Nitroindazoles
A general and adaptable method for the synthesis of nitroindazoles involves the nitrosation and subsequent ring closure of substituted 2-methylacetanilides.[3] This approach offers high yields and is suitable for commercial production.[3]
Step 1: Acetylation of the corresponding 2-methyl-nitroaniline. The starting material, a substituted o-toluidine, is reacted with an excess of glacial acetic acid and acetic anhydride to form the corresponding 2-methylacetanilide.[3]
Step 2: Nitrosation and Ring Closure. To the reaction mixture containing the 2-methylacetanilide, an alkali metal nitrite, such as sodium nitrite, is added.[3] This initiates the nitrosation of the acetylated amino group, followed by an intramolecular cyclization to form the indazole ring. The reaction is typically carried out at a temperature above 50°C.[3]
This one-step process is efficient as it does not necessitate the use of an inert organic solvent or an alkali metal alkanoate.[3]
A visual representation of a general synthetic workflow for substituted indazoles is provided below.
Caption: General workflow for the synthesis of substituted indazoles.
Spectral Properties (Predicted)
Detailed, experimentally obtained spectral data for this compound are not publicly available. However, the expected spectral characteristics can be inferred from the analysis of the parent 1H-indazole and similarly substituted derivatives.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1H-indazole in DMSO-d₆ shows distinct signals for the aromatic protons.[4] For this compound, the aromatic region is expected to be simpler due to substitution. The proton at position 3 of the pyrazole ring would likely appear as a singlet. The protons on the benzene ring at positions 4 and 6 would likely appear as doublets, with their chemical shifts influenced by the electron-withdrawing effects of the nitro group and the bromine atom. The N-H proton of the pyrazole ring is expected to be a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show seven distinct carbon signals. The chemical shifts of the carbons in the benzene ring will be significantly affected by the bromo and nitro substituents. Carbons directly attached to these electron-withdrawing groups (C5 and C7) will be shifted downfield.
IR Spectroscopy
The infrared (IR) spectrum is expected to show characteristic absorption bands for the N-H stretching of the indazole ring (around 3100-3400 cm⁻¹). Strong characteristic peaks for the asymmetric and symmetric stretching of the nitro group (NO₂) are anticipated around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present in their typical regions.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 242.03. A characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio) will be a key feature for structural confirmation.
Potential Biological and Medicinal Significance
Indazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[5] Various substituted indazoles have been investigated for their potential as:
-
Anticancer agents [6]
-
Anti-inflammatory drugs [6]
-
Antimicrobial agents [7]
-
Inhibitors of various enzymes , such as nitric oxide synthase (NOS)[8]
Specifically, nitro-substituted indazoles have demonstrated significant biological activities. For instance, 7-nitroindazole is a known inhibitor of nitric oxide synthase.[8] The introduction of a bromine atom at the 7-position and a nitro group at the 5-position in the indazole scaffold of this compound suggests that this compound could be a valuable candidate for screening in various drug discovery programs, particularly in the development of novel enzyme inhibitors or as a building block for more complex therapeutic agents. The compound is listed as a protein degrader building block by some chemical suppliers, indicating its potential utility in the development of PROTACs and related targeted protein degradation technologies.[1]
Conclusion
This compound is a halogenated and nitrated heterocyclic compound with potential applications in medicinal chemistry and drug development. While detailed experimental data is limited in the public domain, its synthesis can be approached through established methodologies for substituted indazoles. Its structural features suggest a high potential for biological activity, making it an interesting target for further investigation by researchers and scientists in the field.
References
- 1. calpaclab.com [calpaclab.com]
- 2. PubChemLite - this compound (C7H4BrN3O2) [pubchemlite.lcsb.uni.lu]
- 3. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 4. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 5. caribjscitech.com [caribjscitech.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-bromo-5-nitro-1H-indazole
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 7-bromo-5-nitro-1H-indazole. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Molecular Structure and Properties
This compound is a heterocyclic aromatic compound featuring an indazole core. The structure is characterized by a bromine atom substituted at position 7 and a nitro group at position 5. This substitution pattern is crucial for its chemical reactivity and potential biological activity.
Key Identifiers and Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrN₃O₂ | [1][2] |
| Molecular Weight | 242.03 g/mol | [2] |
| CAS Number | 685109-10-8 | [2][3] |
| Canonical SMILES | C1=C(C=C(C2=C1C=NN2)Br)--INVALID-LINK--[O-] | [1] |
| InChI | InChI=1S/C7H4BrN3O2/c8-6-2-5(11(12)13)1-4-3-9-10-7(4)6/h1-3H,(H,9,10) | [1] |
| InChIKey | FSHPSRISCPOKKQ-UHFFFAOYSA-N | [1] |
| Purity | ≥97% (Commercially available) | [2] |
| Physical Form | Solid/Powder | [4] |
Predicted Mass Spectrometry Data
While experimental mass spectrometry data is not widely published in peer-reviewed literature, predicted values provide insight into the molecule's behavior in mass analysis. Commercial suppliers often provide experimental data upon request[3][5].
| Adduct | m/z (Predicted) | Predicted CCS (Ų) |
| [M+H]⁺ | 241.95596 | 140.0 |
| [M+Na]⁺ | 263.93790 | 153.3 |
| [M-H]⁻ | 239.94140 | 144.6 |
| [M]⁺ | 240.94813 | 158.1 |
| [M]⁻ | 240.94923 | 158.1 |
| (Data sourced from PubChem predictions)[1] |
Synthesis and Characterization
Experimental Workflow
The logical flow for the preparation and verification of this compound involves synthesis from appropriate starting materials, followed by purification and comprehensive characterization to confirm its structure and purity.
Representative Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of related bromo- and nitro-indazoles and serves as a guiding methodology for researchers.
-
Step 1: Bromination of a Suitable Precursor. A common starting point for indazole synthesis is a substituted aniline or toluene. For this target molecule, a plausible precursor like 2-methyl-4-nitroaniline could be used. The synthesis would begin with a bromination step to introduce the bromine atom at the required position.
-
Step 2: Diazotization and Cyclization. Following bromination and any necessary functional group manipulations, the resulting aniline derivative would undergo diazotization using a nitrite source (e.g., sodium nitrite) in a strong acid. The subsequent intramolecular cyclization, often spontaneous or promoted by mild heating, forms the indazole ring. Many modern indazole syntheses utilize metal-free or copper-catalyzed reactions from precursors like o-aminobenzoximes or arylhydrazones[6].
-
Step 3: Nitration (if not already present). If the nitro group is not incorporated in the starting material, a nitration step on the 7-bromo-1H-indazole intermediate would be required. This is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
-
Step 4: Purification. The crude product is purified using standard laboratory techniques such as recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or column chromatography on silica gel to yield the final, pure this compound.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbons on the aromatic rings, verifying the substitution pattern.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or similar techniques are used to confirm the molecular weight and fragmentation pattern of the compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique helps identify characteristic functional groups, such as N-H stretches from the indazole ring and symmetric/asymmetric stretches from the nitro group.
Biological Significance and Potential Applications
Indazole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in medicinal chemistry[7].
Inhibition of Nitric Oxide Synthase (NOS)
The most notable potential application for this compound relates to the activity of its parent structures. The compound 7-nitroindazole is a well-documented, potent, and selective inhibitor of neuronal nitric oxide synthase (nNOS or NOS-I)[8][9][10]. nNOS is an enzyme responsible for producing nitric oxide (NO), a critical signaling molecule in the central nervous system involved in processes like neurotransmission and synaptic plasticity[10][11].
Overproduction of NO by nNOS is implicated in the pathophysiology of various neurological conditions, including excitotoxicity, neurodegenerative diseases, and stroke[8]. By inhibiting nNOS, 7-nitroindazole derivatives can reduce excessive NO production, thereby offering a potential therapeutic strategy to protect against neuronal damage[8][10]. The presence of a bromine atom in this compound may further modulate its potency and selectivity. For instance, the related compound 3-bromo-7-nitroindazole is known to be a more potent, though less specific, NOS inhibitor[8].
Nitric Oxide Signaling Pathway and Inhibition
The diagram below illustrates the canonical nitric oxide signaling pathway in a neuron and the mechanism of inhibition by 7-nitroindazole derivatives.
This pathway shows that in response to calcium influx, calmodulin activates nNOS to produce NO from L-arginine. NO then diffuses to adjacent cells, activating soluble guanylate cyclase (sGC), which leads to the production of cyclic GMP (cGMP) and downstream cellular effects. 7-nitroindazole derivatives act by directly inhibiting the nNOS enzyme, thus blocking the entire cascade. This mechanism is the basis for their investigation as neuroprotective agents.
References
- 1. PubChemLite - this compound (C7H4BrN3O2) [pubchemlite.lcsb.uni.lu]
- 2. calpaclab.com [calpaclab.com]
- 3. 685109-10-8|this compound|BLD Pharm [bldpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 316810-82-9|5-Bromo-7-nitro-1H-indazole|BLD Pharm [bldpharm.com]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 9. biotium.com [biotium.com]
- 10. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 7-bromo-5-nitro-1H-indazole (CAS 685109-10-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-bromo-5-nitro-1H-indazole is a substituted indazole derivative with significant potential in the field of drug discovery and development. Its chemical structure, featuring a bromine atom and a nitro group on the indazole core, makes it a valuable building block, particularly in the synthesis of targeted protein degraders. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its primary application as a strategic component in the development of novel therapeutics.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 685109-10-8 | [1] |
| Molecular Formula | C₇H₄BrN₃O₂ | [1] |
| Molecular Weight | 242.03 g/mol | [1] |
| Melting Point | 260-261 °C | [2] |
| Appearance | Light cream powder/solid | [3] |
| Purity | ≥97% | [4] |
| Storage | Room temperature | [1] |
Synthesis Protocol
Experimental Protocol: Nitration of 7-bromo-1H-indazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-bromo-1H-indazole (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Nitrating Agent Addition: Slowly add a solution of fuming nitric acid (1.1 equivalents) in concentrated sulfuric acid to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.
-
Work-up: Upon completion, carefully pour the reaction mixture over crushed ice. The precipitate formed is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water until the washings are neutral and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.
Note: The regioselectivity of the nitration of 7-bromo-1H-indazole is directed to the 5-position due to the directing effects of the pyrazole ring and the bromine substituent.
Application in Targeted Protein Degradation
The primary application of this compound is as a "Protein Degrader Building Block"[1]. This indicates its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate disease-causing proteins.
PROTAC Technology Overview
PROTACs are bifunctional molecules that consist of three key components:
-
A ligand that binds to a target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.
Role of this compound in PROTAC Synthesis
This compound serves as a versatile scaffold for the construction of the E3 ligase-binding moiety or as a modifiable core for the linker attachment. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to attach the linker or other molecular fragments. The nitro group can be reduced to an amine, which can then be further functionalized, for example, by amide bond formation.
Below is a diagram illustrating a generalized workflow for the utilization of this compound in the synthesis of an indazole-based PROTAC.
References
Synthesis of 7-bromo-5-nitro-1H-indazole from 4-bromo-2-methyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Core Synthesis Pathway: Diazotization and Intramolecular Cyclization
The key transformation in the synthesis of 7-bromo-5-nitro-1H-indazole from 4-bromo-2-methyl-6-nitroaniline involves an intramolecular cyclization reaction initiated by the diazotization of the aniline functional group. The process begins with the conversion of the primary amine on the aniline ring into a diazonium salt. This is typically achieved by treating the starting material with sodium nitrite in the presence of a strong acid. The resulting diazonium salt is a highly reactive intermediate that can then undergo intramolecular cyclization, where the diazonium group is attacked by the nucleophilic carbon of the adjacent methyl group. Subsequent proton loss leads to the formation of the stable indazole ring system.
Experimental Protocol
The following protocol is a detailed, step-by-step methodology for the synthesis of this compound from 4-bromo-2-methyl-6-nitroaniline. This procedure is based on analogous transformations and established chemical principles.
Step 1: Diazotization and Cyclization
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 4-bromo-2-methyl-6-nitroaniline (1.0 eq) in glacial acetic acid. To this solution, add acetic anhydride (2.0 eq).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Diazotization: While maintaining the temperature between 0-5 °C, slowly add a solution of sodium nitrite (1.25 eq) in water dropwise to the reaction mixture over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the solid with cold water until the filtrate is neutral.
-
Drying: Dry the solid product under vacuum to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the key reagents and expected outcome for this synthesis. The yield is an estimate based on analogous reactions reported in the literature.
| Starting Material | Reagents | Product | Theoretical Yield (%) |
| 4-bromo-2-methyl-6-nitroaniline | 1. Sodium Nitrite (NaNO₂) 2. Acetic Acid (CH₃COOH) 3. Acetic Anhydride ((CH₃CO)₂O) | This compound | 75-85 |
Mandatory Visualization
The following diagrams illustrate the key aspects of the synthesis of this compound.
Caption: Chemical synthesis pathway from the starting material to the final product.
Caption: Step-by-step experimental workflow for the synthesis.
An In-depth Technical Guide to the Reaction Mechanisms and Pathways of 7-Bromo-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and key reaction pathways of 7-bromo-5-nitro-1H-indazole, a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The strategic placement of the bromo and nitro functional groups on the indazole core allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures. This document details the reaction mechanisms, experimental protocols, and quantitative data for the synthesis and subsequent functionalization of this important intermediate.
Synthesis of this compound
A general workflow for such a synthesis is depicted below:
Key Reaction Pathways and Mechanisms
The this compound scaffold offers three primary sites for chemical modification: the N1 and N2 positions of the pyrazole ring, the C7 bromine atom, and the C5 nitro group.
N-Alkylation
The alkylation of the indazole nitrogen is a critical step in modifying the molecule's properties. The reaction typically proceeds via deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on an alkyl halide. The regioselectivity of N-alkylation (N1 vs. N2) is highly dependent on the reaction conditions and the substitution pattern of the indazole ring.[2][3][4][5][6]
Mechanism:
The N-alkylation of this compound is a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the indazole N-H by a base to form an indazolide anion. This anion is an ambident nucleophile, with electron density on both N1 and N2. The subsequent alkylation can occur at either nitrogen.
Studies on substituted indazoles have shown that electron-withdrawing groups at the C7 position, such as a nitro group, strongly direct alkylation to the N2 position.[2][3][4] This is attributed to both steric hindrance at the N1 position by the adjacent C7 substituent and electronic effects that favor the N2-substituted product.
Experimental Protocol (General): [5][6][7]
-
To a solution of this compound in an anhydrous aprotic solvent (e.g., THF, DMF), add a base (e.g., NaH, K2CO3) at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for a specified time to ensure complete deprotonation.
-
Add the alkylating agent (e.g., an alkyl bromide or iodide) dropwise to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reaction | Substrate | Conditions | Product(s) | Yield | Reference |
| N-pentylation | 7-nitro-1H-indazole | NaH, n-pentyl bromide, THF, 0 °C to 50 °C, 24 h | N2-pentyl-7-nitro-1H-indazole | ≥96% (N2 selectivity) | [2][3] |
Palladium-Catalyzed Cross-Coupling Reactions
The C7-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful in this context.
The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between the indazole C7 position and a variety of aryl or vinyl groups from a boronic acid or ester.[8][9][10][11][12][13]
Mechanism:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol (General): [8][10][12]
-
In a reaction vessel, combine this compound, the boronic acid (1.1-1.5 equivalents), and a base (e.g., K2CO3, Cs2CO3, 2-3 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 1-5 mol%) and a suitable solvent (e.g., a mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and monitor by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. | Yield | Reference |
| 7-bromo-4-sulfonamido-1H-indazole | (4-methoxyphenyl)boronic acid | Pd(PPh3)4 | Cs2CO3 | dioxane/EtOH/H2O | 140 °C | 70% | [8] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | dimethoxyethane | 80 °C | High | [13] |
The Buchwald-Hartwig amination allows for the formation of a C-N bond, coupling the indazole at the C7 position with a primary or secondary amine.[14][15][16][17]
Mechanism:
The Buchwald-Hartwig amination follows a similar catalytic cycle to the Suzuki-Miyaura coupling:
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Br bond of this compound.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups are reductively eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.
Experimental Protocol (General): [15][16]
-
To a reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., NaOtBu, Cs2CO3).
-
Add this compound, the amine (1.1-1.5 equivalents), and an anhydrous solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture (typically 80-110 °C) and monitor its progress by TLC.
-
After completion, cool the reaction, and partition between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. | Yield | Reference |
| Aryl Bromide | Morpholine | Pd2(dba)3 / XantPhos | DBU | Toluene/Acetonitrile | 140 °C | High | [18] |
| 2-Bromo-13α-estrone | p-nitroaniline | Pd(OAc)2 / X-Phos | KOt-Bu | Toluene | 100 °C (MW) | High | [17] |
Reduction of the Nitro Group
The nitro group at the C5 position can be reduced to an amino group, which can then be further functionalized. A variety of reducing agents can be employed for this transformation, with the choice depending on the desired chemoselectivity.
Mechanism:
The reduction of a nitro group to an amine is a six-electron reduction that typically proceeds through nitroso and hydroxylamine intermediates. Common reducing agents include catalytic hydrogenation (e.g., H2/Pd/C) or metal/acid combinations (e.g., SnCl2/HCl, Fe/HCl).
Experimental Protocol (General):
-
Using SnCl2:
-
Dissolve this compound in a solvent such as ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction and neutralize with a base (e.g., saturated aqueous NaHCO3).
-
Filter the mixture to remove tin salts and extract the filtrate with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude product, which can be purified by crystallization or chromatography.
-
-
Using Catalytic Hydrogenation:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the product.
-
| Reaction | Conditions | Product | Reference |
| Nitro Reduction | SnCl2, alcohol | 4-aminoindazole derivative | General methodology |
| Nitro Reduction | H2, Pd/C | Amine | General methodology |
Conclusion
This compound is a highly functionalized and versatile building block in organic synthesis. Its strategic substitution pattern allows for selective modifications at multiple positions, providing access to a wide array of complex indazole derivatives. The N-alkylation, palladium-catalyzed cross-coupling reactions, and nitro group reduction are key transformations that enable the elaboration of this scaffold. The methodologies and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in the design and execution of synthetic routes involving this important intermediate. Careful consideration of reaction conditions is crucial for achieving the desired regioselectivity and high yields in the functionalization of this compound.
References
- 1. 5-BROMO-7-NITRO-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. research.ucc.ie [research.ucc.ie]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. chemrxiv.org [chemrxiv.org]
Spectroscopic Profile of 7-bromo-5-nitro-1H-indazole: A Technical Guide
This guide provides a comprehensive overview of the predicted spectroscopic data for 7-bromo-5-nitro-1H-indazole, tailored for researchers, scientists, and professionals in the field of drug development. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for the characterization of this compound.
Predicted Spectroscopic Data
The structural characterization of this compound can be achieved through a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The predicted quantitative data from these techniques are summarized in the tables below.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~13.5 - 14.5 | br s | - | N-H (indazole) |
| ~8.80 | d | ~2.0 | H-4 |
| ~8.45 | d | ~2.0 | H-6 |
| ~8.30 | s | - | H-3 |
Note: The chemical shifts are predicted based on the substituent effects of the bromine and nitro groups on the indazole ring. The downfield shifts of H-4 and H-6 are attributed to the strong electron-withdrawing nature of the nitro group at position 5.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~145.0 | C-5 (NO₂) |
| ~140.0 | C-7a |
| ~135.0 | C-3 |
| ~125.0 | C-3a |
| ~120.0 | C-4 |
| ~118.0 | C-6 |
| ~110.0 | C-7 (Br) |
Note: The predicted ¹³C NMR data is based on the analysis of structurally similar indazole compounds.
IR (Infrared) Spectroscopy
Sample Preparation: KBr Pellet or ATR
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Broad | N-H stretching |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1620 - 1580 | Medium | C=C aromatic ring stretching |
| 1550 - 1530 | Strong | Asymmetric NO₂ stretching |
| 1350 - 1330 | Strong | Symmetric NO₂ stretching |
| ~1100 | Medium | C-N stretching |
| ~700 | Strong | C-Br stretching |
Note: This IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule.
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |
| 241/243 | High | [M]⁺/ [M+2]⁺ (Molecular ion peak, bromine isotopes) |
| 211/213 | Moderate | [M-NO]⁺ |
| 195/197 | Moderate | [M-NO₂]⁺ |
| 116 | High | [M-Br-NO₂]⁺ |
Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic and spectrometric data are provided below.
NMR Spectroscopy (¹H and ¹³C)
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).
-
Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of ¹³C.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the background spectrum of the empty ATR crystal.
-
Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
-
If necessary, filter the solution to remove any particulate matter.
Data Acquisition:
-
Introduce the sample solution into the ion source of the mass spectrometer, typically via direct infusion or through a liquid chromatography system.
-
Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature for ESI) to obtain a stable signal.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualization
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.
A Technical Guide to the Solubility of 7-bromo-5-nitro-1H-indazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-bromo-5-nitro-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. This technical guide provides an in-depth overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust theoretical framework for predicting solubility, detailed experimental protocols for its determination, and a logical workflow for solvent selection.
Introduction
The indazole scaffold is a prominent feature in many biologically active compounds. The specific substitutions of a bromo group at the 7-position and a nitro group at the 5-position of the 1H-indazole core in this compound create a molecule with distinct electronic and steric properties. These properties, in turn, govern its interactions with different solvent molecules and, consequently, its solubility. Understanding and quantifying this solubility is paramount for researchers working with this compound.
Theoretical Solubility Profile
The chemical structure of this compound suggests a molecule with moderate to low polarity. The presence of the nitro group and the indazole ring system introduces polar characteristics, including hydrogen bonding capabilities (N-H group) and dipole-dipole interactions. Conversely, the bromo substituent and the aromatic rings contribute to its nonpolar nature.
Based on the principle of "like dissolves like," it can be predicted that this compound will exhibit higher solubility in polar aprotic solvents that can engage in dipole-dipole interactions and potentially act as hydrogen bond acceptors. Its solubility in polar protic solvents will depend on the balance between hydrogen bonding and the overall polarity of the solvent. In nonpolar solvents, the solubility is expected to be limited.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not extensively published. The synthesis and purification procedures for related compounds often utilize solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethyl acetate, suggesting at least moderate solubility in these solvents. However, for precise applications, experimental determination of solubility is essential.
The following table provides a list of common organic solvents, categorized by their polarity, that can be used for initial solubility screening of this compound.
| Solvent Class | Solvent Name | Polarity Index | Boiling Point (°C) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | 189 |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | |
| Acetonitrile | 5.8 | 82 | |
| Acetone | 5.1 | 56 | |
| Tetrahydrofuran (THF) | 4.0 | 66 | |
| Polar Protic | Methanol | 5.1 | 65 |
| Ethanol | 4.3 | 78 | |
| Isopropanol | 3.9 | 82 | |
| Nonpolar | Dichloromethane (DCM) | 3.1 | 40 |
| Toluene | 2.4 | 111 | |
| Hexane | 0.1 | 69 |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols are recommended. The shake-flask method is considered the gold standard for determining thermodynamic solubility.
Shake-Flask Method
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1][2][3]
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that saturation is reached.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.
-
After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original solubility by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Visualization of Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on the desired application, such as chemical reaction, purification, or formulation.
References
Crystal Structure Analysis of 7-bromo-5-nitro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the synthesis, characterization, and crystal structure analysis of 7-bromo-5-nitro-1H-indazole. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document outlines the established experimental protocols and data analysis techniques based on structurally related compounds. This paper serves as a practical resource for researchers engaged in the structural elucidation of novel indazole derivatives, which are a significant class of heterocyclic compounds in medicinal chemistry. The guide details synthetic pathways, spectroscopic characterization, and a step-by-step workflow for single-crystal X-ray diffraction analysis.
Introduction
Indazole derivatives are a cornerstone in drug discovery and development, exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. The introduction of bromo and nitro substituents to the indazole scaffold can significantly influence its electronic properties, intermolecular interactions, and ultimately, its biological target engagement. This guide focuses on the analytical workflow required to determine the crystal structure of this compound.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step synthetic route, starting from commercially available precursors. A plausible synthetic pathway is outlined below.
Experimental Protocol:
Step 1: Synthesis of 7-Bromo-1H-indazole
A common method for the synthesis of 7-bromo-1H-indazole involves the diazotization of 7-amino-1H-indazole followed by a Sandmeyer-type reaction.
-
Diazotization: 7-amino-1H-indazole is dissolved in an aqueous solution of a strong acid, such as hydrobromic acid, and cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C to form the diazonium salt.
-
Sandmeyer Reaction: A solution of cuprous bromide in hydrobromic acid is then added to the diazonium salt solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The product is extracted with an organic solvent, such as ethyl acetate, and purified by column chromatography.
Step 2: Nitration of 7-Bromo-1H-indazole
The synthesized 7-bromo-1H-indazole is then subjected to nitration to introduce the nitro group at the 5-position.
-
7-bromo-1H-indazole is dissolved in a strong acid, typically concentrated sulfuric acid, at a low temperature (0-5 °C).
-
A nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) is added dropwise to the solution, ensuring the temperature remains low.
-
The reaction is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The precipitate is filtered, washed with water to remove excess acid, and then dried.
-
The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain crystals suitable for analysis.
Spectroscopic Characterization
Prior to crystal structure analysis, the synthesized this compound should be thoroughly characterized using various spectroscopic techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR (Proton NMR) | - A broad singlet for the N-H proton (typically >10 ppm).- A singlet for the C3-H proton.- Doublets or singlets for the aromatic protons on the benzene ring, with chemical shifts influenced by the bromo and nitro groups. |
| ¹³C NMR (Carbon-13 NMR) | - Resonances for the carbon atoms of the indazole ring in the aromatic region.- The chemical shifts will be indicative of the electronic environment created by the electron-withdrawing nitro group and the halogen. |
| FT-IR (Fourier-Transform Infrared Spectroscopy) | - Characteristic N-H stretching vibrations.- Asymmetric and symmetric stretching vibrations for the NO₂ group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).- C-Br stretching vibrations.- Aromatic C-H and C=C stretching vibrations. |
| HRMS (High-Resolution Mass Spectrometry) | - The molecular ion peak corresponding to the exact mass of C₇H₄BrN₃O₂, confirming the elemental composition. |
Crystal Structure Analysis
The definitive three-dimensional structure of this compound is determined by single-crystal X-ray diffraction.
Crystallization
Obtaining a high-quality single crystal is the most critical and often the most challenging step.
Experimental Protocol:
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents. Solvents to be screened include ethanol, methanol, acetone, ethyl acetate, and dichloromethane.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: A solution of the compound in a good solvent is placed in a small open vial, which is then placed in a larger sealed container containing a poor solvent (an "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
X-ray Diffraction Data Collection
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal.
-
The crystal is rotated, and the diffraction pattern of X-rays is collected on a detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
Data Processing Steps:
-
Data Reduction: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.
Expected Crystallographic Data
The following table summarizes the type of quantitative data that would be obtained from a successful crystal structure analysis.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a complete description of the symmetry of the crystal. |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |
| Z | The number of molecules per unit cell. |
| Calculated Density | The density of the crystal calculated from the crystallographic data. |
| Final R-indices | The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit. |
| Bond Lengths and Angles | The precise distances between bonded atoms and the angles between adjacent bonds. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |
| Intermolecular Interactions | Details of non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which dictate the crystal packing. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and structural analysis.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques and derived structural data.
Conclusion
The structural elucidation of this compound is a critical step in understanding its chemical properties and potential as a pharmacologically active agent. This technical guide provides a comprehensive framework for its synthesis, spectroscopic characterization, and definitive structure determination through single-crystal X-ray diffraction. By following these established protocols, researchers can confidently determine the precise molecular architecture of this and other novel indazole derivatives, thereby accelerating the drug discovery and development process.
The Nitroindazole Core: A Scaffolding for Diverse Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The nitroindazole core, a heterocyclic aromatic structure, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique electronic properties, conferred by the fusion of an indazole ring with a nitro group, underpin its diverse pharmacological profiles, which range from potent antiparasitic and anticancer effects to specific enzyme inhibition relevant in neurodegenerative diseases. This technical guide provides a comprehensive overview of the biological significance of the nitroindazole core, detailing its mechanisms of action, summarizing key quantitative data, and providing experimental protocols and workflow visualizations to aid in the research and development of novel therapeutics based on this versatile structure.
Mechanisms of Action: A Tale of Two Pathways
The biological effects of nitroindazole derivatives are primarily governed by two distinct, yet powerful, mechanisms of action: bioreductive activation and enzyme inhibition. The specific pathway engaged is largely dictated by the substitution pattern on the nitroindazole core and the physiological environment of the target cell or organism.
Bioreductive Activation: A Trojan Horse Strategy against Pathogens
The antiparasitic and antimicrobial activity of many nitroindazole compounds, particularly 5-nitroindazole derivatives, relies on a process of bioreductive activation.[1] This mechanism is especially effective against anaerobic or microaerophilic organisms, such as the protozoan parasites Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.[2]
These organisms possess nitroreductase enzymes that are either absent or have different substrate specificities in mammalian cells.[2] These enzymes catalyze the reduction of the nitro group on the indazole ring, a process that generates highly reactive nitro radical anions and other cytotoxic intermediates.[1] These reactive species can then wreak havoc within the parasite by covalently modifying critical macromolecules such as DNA, leading to strand breaks and ultimately, cell death.[1] This parasite-specific activation provides a therapeutic window, minimizing toxicity to the host.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 7-bromo-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of 7-bromo-5-nitro-1H-indazole, a valuable building block in medicinal chemistry and drug discovery. The protocol is based on established chemical transformations and is designed to be a comprehensive guide for laboratory synthesis.
Introduction
This compound is a heterocyclic compound of interest in the development of novel therapeutic agents. Its structure incorporates key pharmacophores, making it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This protocol outlines a two-stage synthetic route, commencing with the bromination of a substituted aniline, followed by a diazotization and cyclization reaction to form the indazole ring system.
Overall Reaction Scheme
The synthesis of this compound is proposed to proceed via the following two-stage reaction sequence:
-
Stage 1: Synthesis of 2-amino-3-bromo-5-nitrotoluene
-
Protection of the amino group of 2-methyl-4-nitroaniline by acetylation.
-
Bromination of the N-acetylated intermediate.
-
Deprotection (deacetylation) to yield the key intermediate, 2-amino-3-bromo-5-nitrotoluene.
-
-
Stage 2: Synthesis of this compound
-
Diazotization of 2-amino-3-bromo-5-nitrotoluene followed by intramolecular cyclization.
-
Experimental Protocols
Stage 1: Synthesis of 2-amino-3-bromo-5-nitrotoluene
This stage involves three steps: acetylation of the starting material, bromination, and subsequent deacetylation.
Step 1.1: Acetylation of 2-methyl-4-nitroaniline
-
Materials:
-
2-methyl-4-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-4-nitroaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain N-(2-methyl-4-nitrophenyl)acetamide.
-
Step 1.2: Bromination of N-(2-methyl-4-nitrophenyl)acetamide
-
Materials:
-
N-(2-methyl-4-nitrophenyl)acetamide
-
Bromine
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve N-(2-methyl-4-nitrophenyl)acetamide (1.0 eq) in glacial acetic acid in a round-bottom flask fitted with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a solution of sodium bisulfite in water to quench the excess bromine.
-
Collect the precipitate by filtration, wash with water, and dry to yield N-(2-amino-3-bromo-5-nitrophenyl)acetamide.
-
Step 1.3: Deacetylation to 2-amino-3-bromo-5-nitrotoluene
-
Materials:
-
N-(2-amino-3-bromo-5-nitrophenyl)acetamide
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium hydroxide solution
-
-
Procedure:
-
Suspend N-(2-amino-3-bromo-5-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a sodium hydroxide solution until a precipitate forms.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-3-bromo-5-nitrotoluene.
-
Stage 2: Synthesis of this compound
-
Materials:
-
2-amino-3-bromo-5-nitrotoluene
-
Sodium nitrite
-
Hydrochloric acid (concentrated)
-
Water
-
-
Procedure:
-
Dissolve 2-amino-3-bromo-5-nitrotoluene (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., overnight) to facilitate cyclization.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford this compound.
-
Data Presentation
The following table summarizes the expected materials and potential outcomes for the synthesis of this compound. Note that yields are indicative and may vary based on experimental conditions and scale.
| Step | Starting Material | Reagents | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) per mole of starting material | Purity (Typical) |
| 1.1 | 2-methyl-4-nitroaniline | Acetic anhydride, Acetic acid | N-(2-methyl-4-nitrophenyl)acetamide | 194.19 | 194.19 | >95% |
| 1.2 | N-(2-methyl-4-nitrophenyl)acetamide | Bromine, Acetic acid | N-(2-amino-3-bromo-5-nitrophenyl)acetamide | 273.09 | 273.09 | >90% (crude) |
| 1.3 | N-(2-amino-3-bromo-5-nitrophenyl)acetamide | HCl, Ethanol | 2-amino-3-bromo-5-nitrotoluene | 231.05 | 231.05 | >95% (after recrystallization) |
| 2 | 2-amino-3-bromo-5-nitrotoluene | NaNO₂, HCl | This compound | 242.03 | 242.03 | >98% (after recrystallization) |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Logical Relationship of Synthesis Stages
Caption: Logical progression from starting material to the final product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Bromine is highly corrosive and toxic. Handle with extreme care.
-
Concentrated acids are corrosive. Handle with care.
-
Sodium nitrite is an oxidizing agent and is toxic.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Characterization
The identity and purity of the synthesized compounds should be confirmed by appropriate analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess the purity of the solid products.
-
Infrared (IR) Spectroscopy: To identify functional groups.
This protocol provides a comprehensive framework for the synthesis of this compound. Researchers are advised to adapt and optimize the procedures based on their laboratory conditions and available equipment.
Application Notes and Protocols for Utilizing 7-bromo-5-nitro-1H-indazole in the Development of PROTACs and Molecular Glues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) and molecular glues are the vanguard of this approach, coopting the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. The discovery of novel chemical scaffolds that can serve as building blocks for these degraders is a critical endeavor in advancing the field.
The indazole core is a "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with the ATP-binding pocket of a wide array of protein kinases.[1] This structural motif mimics the purine core of ATP, enabling indazole-derived compounds to function as competitive inhibitors.[1] Specifically, substituted indazoles, such as 7-bromo-5-nitro-1H-indazole, present a unique opportunity for the rational design of novel PROTACs and molecular glues. The bromine atom at the 7-position serves as a versatile synthetic handle for linker attachment, a crucial step in PROTAC design, while the nitro group at the 5-position can be leveraged for target engagement or further chemical modification.
These application notes provide a comprehensive overview of the potential applications of this compound in the development of protein degraders, along with detailed, generalized protocols for their synthesis and characterization.
Application Notes: Leveraging the this compound Scaffold
The unique chemical features of this compound make it a promising starting point for the development of both PROTACs and molecular glues, primarily targeting the kinase family of proteins.
Application in PROTAC Development
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The this compound scaffold is an ideal candidate for the warhead component of a kinase-targeting PROTAC.
-
Rationale for Use as a Kinase-Targeting Warhead: The indazole ring is a known hinge-binding motif for many kinases. The nitro group can enhance binding affinity and selectivity through specific hydrogen bonding or electrostatic interactions within the ATP-binding pocket.
-
Synthetic Tractability: The bromine atom provides a convenient and reactive site for the attachment of various linkers through well-established cross-coupling chemistries, such as Suzuki or Sonogashira reactions. This allows for the systematic exploration of linker length and composition to optimize ternary complex formation and degradation efficiency.
Hypothetical PROTAC Design Workflow:
Caption: A hypothetical workflow for developing a PROTAC using this compound.
Application in Molecular Glue Development
Molecular glues are small molecules that induce an interaction between a target protein and an E3 ligase, leading to the degradation of the target. Unlike PROTACs, molecular glues are typically smaller and do not have distinct warhead and E3 ligand moieties connected by a linker.
-
Fragment-Based Screening: this compound can be used as a chemical fragment in screening campaigns to identify novel molecular glues. Its ability to bind to kinases makes it a good starting point for screens aimed at degrading these targets.
-
Rational Design: The scaffold can be elaborated with different chemical groups to enhance its ability to induce a stable ternary complex between a kinase and an E3 ligase. The bromo and nitro groups offer sites for chemical diversification to explore new interactions that could lead to a molecular glue mechanism.
General Mechanism of Action for a PROTAC:
Caption: The general mechanism of action for a PROTAC, leading to targeted protein degradation.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and evaluation of PROTACs and molecular glues derived from this compound.
Protocol 1: Synthesis of a Hypothetical PROTAC from this compound
This protocol describes a general two-step synthesis of a PROTAC using a Suzuki coupling reaction to attach a linker to the this compound warhead, followed by an amide coupling to an E3 ligase ligand.
Materials:
-
This compound
-
Linker with a boronic acid pinacol ester at one end and a protected amine at the other
-
Palladium catalyst (e.g., Pd(dppf)Cl2) and base (e.g., K2CO3)
-
E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide-COOH)
-
Amide coupling reagents (e.g., HATU, DIPEA)
-
Deprotection reagents (e.g., TFA)
-
Anhydrous solvents (e.g., DMF, Dioxane)
Procedure:
-
Linker Attachment (Suzuki Coupling):
-
In a reaction vessel, dissolve this compound (1 equivalent), the boronic acid pinacol ester-functionalized linker (1.2 equivalents), and K2CO3 (3 equivalents) in a mixture of dioxane and water.
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(dppf)Cl2 (0.1 equivalents) and heat the reaction at 90 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
-
Deprotection of the Amine:
-
Dissolve the product from step 1 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the deprotected amine-functionalized warhead-linker construct.
-
-
Amide Coupling to E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand-COOH (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) and stir for 10 minutes.
-
Add a solution of the deprotected amine from step 2 (1.1 equivalents) in DMF.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated NaHCO3, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
-
Protocol 2: Western Blot for Assessing Protein Degradation
This protocol is used to determine the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a negative control)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours).
-
Include a DMSO-treated well as a vehicle control and a well co-treated with the PROTAC and a proteasome inhibitor.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4 °C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the DMSO control.
-
Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the characterization of newly synthesized PROTACs.
Table 1: In Vitro Degradation of Target Kinase by PROTACs
| PROTAC ID | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-01 | 8 | 50 | >90 |
| PROTAC-02 | 12 | 25 | >95 |
| PROTAC-03 | 16 | 100 | 85 |
Table 2: Anti-proliferative Activity of PROTACs in Cancer Cell Lines
| PROTAC ID | Cell Line | IC50 (µM) |
| PROTAC-01 | MCF-7 | 1.2 |
| PROTAC-02 | HeLa | 0.8 |
| PROTAC-03 | A549 | 2.5 |
Conclusion
The this compound scaffold represents a valuable and versatile starting point for the development of novel PROTACs and molecular glues, particularly those targeting kinases. Its favorable chemical properties allow for straightforward synthetic elaboration and the exploration of structure-activity relationships. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to begin exploring the potential of this and other novel scaffolds in the exciting and rapidly evolving field of targeted protein degradation.
References
Application of 7-bromo-5-nitro-1H-indazole in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively target the ATP-binding site of various protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy. The strategic functionalization of the indazole core is paramount in developing potent and selective inhibitors.
This document provides detailed application notes and experimental protocols for the utilization of 7-bromo-5-nitro-1H-indazole as a versatile starting material for the synthesis of novel kinase inhibitors. The presence of a bromine atom at the 7-position and a nitro group at the 5-position offers orthogonal synthetic handles for diversification, allowing for a comprehensive exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions for the introduction of aryl or heteroaryl moieties, while the nitro group can be reduced to an amine, providing a vector for further functionalization.
Disclaimer: The following synthetic scheme and biological data are presented as a representative example of how this compound can be utilized in a kinase inhibitor discovery program. The protocols are based on established methodologies for analogous compounds.
Synthetic Strategy Overview
A plausible synthetic strategy employing this compound involves a two-pronged approach to generate a library of diverse kinase inhibitors. The core strategy involves:
-
Suzuki-Miyaura Cross-Coupling: The bromine atom at the 7-position serves as a handle for the introduction of various aryl and heteroaryl groups. This is a robust and widely used method for creating C-C bonds in medicinal chemistry.
-
Nitro Group Reduction: The nitro group at the 5-position can be chemoselectively reduced to an amine.
-
Amide Coupling: The resulting amino group can be acylated with a variety of carboxylic acids to introduce further diversity and modulate the physicochemical properties of the final compounds.
This approach allows for the systematic exploration of structure-activity relationships (SAR) at two key positions of the indazole scaffold.
Experimental Protocols
General Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium carbonate (2.0 eq.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add 1,4-dioxane and water in a 4:1 ratio.
-
Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.05 eq.).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 7-aryl-5-nitro-1H-indazole derivative.
Nitro Group Reduction Protocol
This protocol details the reduction of the nitro group of a 7-aryl-5-nitro-1H-indazole derivative to the corresponding amine.
Materials:
-
7-aryl-5-nitro-1H-indazole derivative
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite
Procedure:
-
In a round-bottom flask, suspend the 7-aryl-5-nitro-1H-indazole derivative (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1).
-
Add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).
-
Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the 7-aryl-5-amino-1H-indazole derivative.
Amide Coupling Protocol
This protocol describes the coupling of the 7-aryl-5-amino-1H-indazole with a carboxylic acid.
Materials:
-
7-aryl-5-amino-1H-indazole derivative
-
Carboxylic acid
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the 7-aryl-5-amino-1H-indazole derivative (1.0 eq.) and the desired carboxylic acid (1.2 eq.) in anhydrous DMF.
-
Add HATU (1.5 eq.) and DIPEA (3.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final kinase inhibitor.
Biological Evaluation Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the ability of a synthesized compound to inhibit the activity of a target kinase.[1][2]
Materials:
-
Synthesized inhibitor compound
-
Target kinase (e.g., VEGFR2, PLK4)
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a multiwell plate, add the kinase assay buffer, the diluted inhibitor, and the kinase substrate.
-
Add the target kinase enzyme to the wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of the synthesized compounds on the viability and proliferation of cancer cells.[3][4][5]
Materials:
-
Cancer cell line (e.g., HUVEC for VEGFR inhibitors, A549 for PLK4 inhibitors)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized inhibitor compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37 °C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Data Presentation
The following tables present hypothetical data for a series of compounds synthesized from this compound, targeting VEGFR2 and PLK4 kinases.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | R¹ Group (at 7-position) | R² Group (amide at 5-position) | VEGFR2 IC₅₀ (nM) | PLK4 IC₅₀ (nM) |
| IND-001 | 4-Methoxyphenyl | Cyclopropyl | 15 | 250 |
| IND-002 | 4-Fluorophenyl | Cyclopropyl | 22 | 310 |
| IND-003 | Pyridin-4-yl | Cyclopropyl | 8 | 180 |
| IND-004 | 4-Methoxyphenyl | 2-Morpholinoethyl | 35 | 450 |
| IND-005 | 4-Fluorophenyl | 2-Morpholinoethyl | 41 | 520 |
| IND-006 | Pyridin-4-yl | 2-Morpholinoethyl | 12 | 210 |
Table 2: Cellular Antiproliferative Activity
| Compound ID | HUVEC GI₅₀ (nM) | A549 GI₅₀ (nM) |
| IND-001 | 55 | >1000 |
| IND-002 | 68 | >1000 |
| IND-003 | 25 | 850 |
| IND-004 | 95 | >1000 |
| IND-005 | 110 | >1000 |
| IND-006 | 38 | 920 |
Visualizations
References
Application Notes and Protocols: 7-bromo-5-nitro-1H-indazole as a Fragment in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent and selective inhibitors of various protein targets, particularly kinases. Its structural resemblance to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors within the ATP-binding pocket of kinases. The strategic incorporation of bromine and nitro functional groups, as seen in 7-bromo-5-nitro-1H-indazole, offers versatile handles for synthetic elaboration and can significantly influence the electronic and steric properties of the molecule, making it an attractive starting point for fragment-based drug discovery (FBDD).
Fragment-based drug discovery is a powerful approach for identifying novel lead compounds by screening low-molecular-weight fragments that typically bind with low affinity to the target protein. These initial hits are then optimized through structure-guided design to develop high-affinity and selective drug candidates. The this compound fragment presents several advantages for this approach: the bromine atom can be readily functionalized using cross-coupling reactions to explore different regions of a binding pocket, while the nitro group can participate in key hydrogen bonding interactions.
These application notes provide a comprehensive overview of the utility of this compound as a fragment in drug discovery, with a focus on its application in the development of kinase inhibitors. Detailed experimental protocols for the synthesis of derivatives, and biochemical and cellular assays for their evaluation are provided.
Data Presentation
While specific quantitative data for the direct binding of this compound as a fragment is not extensively available in the public domain, the following table presents representative data for an indazole-based fragment hit and its subsequent optimization into a potent kinase inhibitor. This data illustrates the typical progression of a fragment-to-lead campaign. In this example, we will use the data from the discovery of AXL kinase inhibitors, where an indazole fragment was the starting point.
Table 1: Fragment Hit to Lead Optimization for a Representative Indazole-Based Kinase Inhibitor
| Compound ID | Structure | Target Kinase | IC50 (nM) | Ligand Efficiency (LE) |
| Fragment Hit (Representative) | 5-amino-1H-indazole | AXL | >10,000 | 0.35 |
| Intermediate 1 | (Structure with initial modifications) | AXL | 1,500 | 0.32 |
| Lead Compound | (Optimized indazole derivative) | AXL | 25 | 0.28 |
Note: The data presented is representative of a typical fragment-based drug discovery campaign originating from an indazole scaffold and is intended for illustrative purposes.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for fragment-based drug discovery.
// Nodes Gas6 [label="Gas6", fillcolor="#FBBC05"]; AXL [label="AXL Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#FBBC05"]; RAF [label="RAF", fillcolor="#FBBC05"]; MEK [label="MEK", fillcolor="#FBBC05"]; ERK [label="ERK", fillcolor="#FBBC05"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4"]; Migration [label="Cell Migration\n& Invasion", shape=ellipse, fillcolor="#F1F3F4"]; Inhibitor [label="this compound\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Gas6 -> AXL [label=" binds"]; AXL -> PI3K; PI3K -> Akt; Akt -> mTOR; AXL -> PLCg; PLCg -> PKC; AXL -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; mTOR -> Proliferation; PKC -> Proliferation; ERK -> Proliferation; ERK -> Migration; Inhibitor -> AXL [arrowhead=tee, color="#EA4335"]; }
Caption: Inhibition of the AXL signaling pathway by an indazole derivative.Experimental Protocols
Protocol 1: Synthesis of N-substituted-7-bromo-5-nitro-1H-indazole Derivatives
This protocol describes a general method for the derivatization of the this compound fragment at the N1 position, a common strategy for optimizing fragment hits.
Materials:
-
This compound
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-substituted-7-bromo-5-nitro-1H-indazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to determine the in vitro potency (IC50) of synthesized indazole derivatives against a target kinase.
Materials:
-
Purified recombinant target kinase (e.g., AXL)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase reaction buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 2.5 µL of the enzyme and substrate mixture.
-
Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Cellular Target Engagement Assay (Western Blot)
This protocol is used to confirm that the indazole derivative inhibits the target kinase within a cellular context by assessing the phosphorylation status of a downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for AXL)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target and downstream substrate)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AXL) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of target inhibition.
Conclusion
This compound represents a valuable starting fragment for the discovery of novel therapeutics, particularly kinase inhibitors. Its chemical tractability allows for rapid and diverse synthetic exploration, a key advantage in hit-to-lead optimization. The protocols provided herein offer a framework for the synthesis and evaluation of derivatives based on this promising scaffold. By employing a systematic fragment-based approach, researchers can leverage the unique properties of this compound to develop potent and selective drug candidates for a range of diseases.
Application Notes and Protocols for the Biological Activity Screening of 7-bromo-5-nitro-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of protocols for evaluating the biological activity of novel 7-bromo-5-nitro-1H-indazole derivatives. The methodologies outlined below are designed to enable researchers in drug discovery and development to obtain reliable and reproducible data on the potential therapeutic effects of these compounds. The protocols cover key screening assays to assess cytotoxic, antimicrobial, and enzyme inhibitory activities.
Overview of Biological Potential
Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with numerous derivatives showing significant therapeutic potential across various diseases.[1][2][3] Many indazole-containing compounds have been investigated for their anti-inflammatory, antimicrobial, and anti-cancer effects.[1][2][3][4][5] The introduction of a nitro group, as seen in 5-nitro-1H-indazole derivatives, has been associated with antimicrobial activities.[5] Similarly, halogen substitutions, such as bromine, can influence the biological profile of indazole compounds.[3] Therefore, this compound derivatives are promising candidates for screening for a range of biological activities.
Experimental Workflows
The overall workflow for the initial biological activity screening of this compound derivatives is depicted below. This workflow ensures a systematic evaluation of the compounds' effects, starting from general cytotoxicity to more specific antimicrobial and enzyme inhibition assays.
Caption: A generalized experimental workflow for the biological activity screening of this compound derivatives.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] This assay is crucial for evaluating the anti-cancer potential of the synthesized indazole derivatives.
Principle
In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[7]
Protocol
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colorectal cancer) in a 96-well plate at a density of 5,000 to 10,000 cells per well.[8][9] Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced cytotoxicity.[10] Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the treated cells for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][10]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7][10]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[2]
Data Presentation: Cytotoxicity
The results of the MTT assay can be summarized in a table as follows:
| Compound ID | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Derivative 1 | 15.2 | 25.8 | 18.5 |
| Derivative 2 | 5.6 | 10.1 | 7.9 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 |
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[11][12]
Protocol
-
Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[13]
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of the this compound derivatives in a sterile 96-well microtiter plate containing a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).[12]
-
Inoculation: Inoculate each well with the standardized bacterial suspension.[12][14] Include positive controls (broth with bacteria, no compound) and negative controls (broth only).
-
Incubation: Incubate the microtiter plates at 37°C for 16-20 hours.[11]
-
Determination of MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]
Data Presentation: Antimicrobial Activity
The MIC values obtained from the broth microdilution assay can be presented as follows:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 1 | 32 | >128 |
| Derivative 2 | 8 | 64 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Enzyme Inhibition Screening: Kinase Inhibition Assay
Many indazole derivatives have been identified as potent kinase inhibitors, making this a relevant target class for screening this compound derivatives.[1][15][16] The ADP-Glo™ Kinase Assay is a common method for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.[17]
Principle
The assay is performed in two steps. First, the kinase reaction is conducted, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the produced ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[18]
Protocol
-
Reaction Setup: In a suitable well plate, combine the target kinase, a specific substrate, ATP, and the test compound (this compound derivative) in a reaction buffer.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at a controlled temperature for a specified time (e.g., 60 minutes).[17][18]
-
Signal Detection: Stop the kinase reaction and add the reagents to detect the amount of ADP produced, following the manufacturer's protocol (e.g., ADP-Glo™ Assay).[18]
-
Data Analysis: Measure the luminescence using a luminometer. Calculate the percent inhibition of kinase activity relative to a control reaction without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[18]
Kinase Inhibition Signaling Pathway
Caption: Inhibition of a signaling pathway by a this compound derivative.
Data Presentation: Kinase Inhibition
The IC50 values for kinase inhibition can be tabulated as follows:
| Compound ID | Target Kinase 1 IC50 (nM) | Target Kinase 2 IC50 (nM) |
| Derivative 1 | 550 | >10000 |
| Derivative 2 | 75 | 1200 |
| Staurosporine (Control) | 5 | 10 |
Conclusion
The experimental protocols detailed in these application notes provide a robust framework for the initial biological activity screening of this compound derivatives. By systematically evaluating their cytotoxic, antimicrobial, and enzyme-inhibitory properties, researchers can identify promising lead compounds for further development in the fields of oncology, infectious diseases, and beyond. Accurate data collection and analysis, as outlined, are critical for making informed decisions in the drug discovery pipeline.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Characterization of 7-bromo-5-nitro-1H-indazole: Application Notes and Protocols for HPLC and NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the characterization of 7-bromo-5-nitro-1H-indazole using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are crucial for verifying the identity, purity, and structure of this compound, which is a key building block in medicinal chemistry and drug discovery.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase HPLC method is presented below, which is suitable for the separation of the target compound from potential impurities.
Data Presentation: HPLC
| Parameter | Value |
| Compound | This compound |
| Molecular Formula | C₇H₄BrN₃O₂ |
| Molecular Weight | 242.03 g/mol [1] |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 30% B5-25 min: 30-80% B25-30 min: 80% B30-31 min: 80-30% B31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 15 - 20 min (estimated) |
Experimental Protocol: HPLC Analysis
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable diluent, such as a 50:50 mixture of acetonitrile and water, to achieve a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
2. Instrumentation:
-
An HPLC system equipped with a binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
3. Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in the data table above.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 15 minutes or until a stable baseline is achieved.
4. Data Acquisition and Analysis:
-
Inject 10 µL of the prepared sample.
-
Acquire the chromatogram for a total run time of 35 minutes.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the this compound sample based on the area percentage of the main peak.
-
Identify and quantify any impurities present in the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H (proton) and ¹³C (carbon) NMR spectra provide detailed information about the molecular structure.
Data Presentation: Predicted ¹H and ¹³C NMR
The following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on the analysis of structurally related nitro-indazole derivatives and general principles of NMR spectroscopy. The use of Dimethyl Sulfoxide-d₆ (DMSO-d₆) as the solvent is recommended due to the good solubility of many indazole compounds in it.
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.3 - 8.5 | s | - |
| H-4 | 8.8 - 9.0 | d | ~1.5 |
| H-6 | 8.6 - 8.8 | d | ~1.5 |
| NH | 13.5 - 14.5 | br s | - |
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 135 - 138 |
| C-3a | 120 - 123 |
| C-4 | 125 - 128 |
| C-5 | 145 - 148 |
| C-6 | 118 - 121 |
| C-7 | 110 - 113 |
| C-7a | 140 - 143 |
Experimental Protocol: NMR Analysis
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
2. Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
-
The instrument should be equipped for both ¹H and ¹³C NMR experiments.
3. Data Acquisition:
-
¹H NMR:
-
Tune and shim the probe for the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A longer acquisition time and a greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is recommended.
-
4. Data Processing and Analysis:
-
Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.
Visualizations
The following diagrams illustrate the logical workflow for the analytical characterization of this compound.
Caption: HPLC analysis workflow for this compound.
Caption: NMR analysis workflow for this compound.
References
Application Notes and Protocols for the Derivatization of 7-bromo-5-nitro-1H-indazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of 7-bromo-5-nitro-1H-indazole, a versatile scaffold for the development of novel therapeutic agents. The strategic positioning of the bromo, nitro, and reactive indazole nitrogen atoms offers multiple avenues for derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs, particularly in the area of kinase inhibition.
Introduction
The indazole core is a privileged scaffold in medicinal chemistry, recognized for its role in a variety of biologically active compounds.[1] Derivatives of indazole have shown promise as anti-inflammatory, anti-cancer, and antimicrobial agents. The this compound building block is of particular interest due to its potential for functionalization at several key positions. The bromine atom at the C7 position is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl and heteroaryl substituents. The nitro group at the C5 position can be reduced to an amine, providing a handle for further derivatization, or can act as an important pharmacophoric element. The indazole nitrogens (N1 and N2) can be alkylated or arylated to modulate the physicochemical and pharmacological properties of the resulting compounds.
Key Derivatization Strategies
The derivatization of this compound can be primarily achieved through three key types of reactions:
-
N-Alkylation/N-Arylation: Introduction of substituents on the indazole nitrogen atoms.
-
Suzuki-Miyaura Cross-Coupling: Formation of a carbon-carbon bond at the C7 position.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond at the C7 position.
These reactions allow for the systematic modification of the scaffold to probe interactions with biological targets and optimize drug-like properties.
Experimental Protocols
The following protocols are provided as a guide for the derivatization of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: N-Alkylation of this compound
The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. For indazoles bearing a nitro group at the C7 position, the reaction is often directed towards the N2 position.[2]
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the base (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Expected Outcome:
The ratio of N1 to N2 isomers will depend on the reaction conditions and the nature of the alkylating agent. The presence of the C7-nitro group is expected to favor the formation of the N2-alkylated product.[2]
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl moieties at the C7 position.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Ligand (if required by the catalyst)
-
Base (e.g., potassium carbonate (K2CO3), cesium carbonate (Cs2CO3))
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Yields for Suzuki-Miyaura Coupling of Bromoindazoles
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl2(dppf) | Cs2CO3 | Toluene/EtOH/H2O | 80-95 |
| 3 | 3-Pyridylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 60-80 |
Note: Yields are representative and based on similar bromoindazole substrates. Actual yields may vary.
Protocol 3: Buchwald-Hartwig Amination of this compound
This reaction enables the synthesis of 7-amino-indazole derivatives, which are valuable intermediates for further functionalization.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs2CO3))
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (0.02 eq), the ligand (0.04 eq), and the base (1.5 eq) to a reaction vessel.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Seal the vessel and heat to 80-110 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Yields for Buchwald-Hartwig Amination of Bromoindazoles
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 70-85 |
| 2 | Aniline | Pd(OAc)2 / RuPhos | Cs2CO3 | Dioxane | 65-80 |
| 3 | Benzylamine | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 75-90 |
Note: Yields are representative and based on similar bromoindazole substrates. Actual yields may vary.
Medicinal Chemistry Applications: Kinase Inhibition
Indazole derivatives are well-established as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[3] The this compound scaffold can be elaborated to generate potent and selective kinase inhibitors.
Potential Targets and Signaling Pathways:
Derivatives of this scaffold are of interest as potential inhibitors of kinases within critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by indazole derivatives.
Data Presentation: IC50 Values of Representative Indazole-Based Kinase Inhibitors
| Compound Scaffold | Kinase Target | IC50 (nM) |
| 3-substituted Indazole | JNK3 | 50-100 |
| 6-substituted Indazole | p38α | 20-50 |
| 4,6-disubstituted Indazole | VEGFR-2 | 10-30 |
Note: These values are for illustrative purposes and represent the range of activities observed for various indazole derivatives against different kinase targets. The specific activity of this compound derivatives would need to be determined experimentally.
Experimental Workflows
General Workflow for Derivatization and Biological Evaluation
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Conclusion
The this compound scaffold provides a valuable starting point for the synthesis of diverse libraries of compounds with potential therapeutic applications. The protocols and application notes provided herein offer a foundation for researchers to explore the derivatization of this versatile building block in the pursuit of novel drug candidates, particularly in the field of kinase inhibition. Careful execution of these synthetic methods, coupled with rigorous biological evaluation, will be essential for unlocking the full potential of this promising chemical scaffold.
References
Application Notes and Protocols for the Use of 7-bromo-5-nitro-1H-indazole in Parallel Synthesis Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[1] The strategic functionalization of the indazole ring is crucial for modulating the pharmacological properties of these molecules. 7-bromo-5-nitro-1H-indazole is a versatile building block for the construction of diverse chemical libraries for drug discovery. Its two key points of functionality—the bromine atom at the C7 position and the nitro group at the C5 position—allow for sequential and orthogonal chemical modifications, enabling the generation of a wide array of analogues for structure-activity relationship (SAR) studies.
The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of aryl, heteroaryl, and amino substituents.[2][3] The nitro group can be readily reduced to an amine, which can then be further derivatized through acylation, sulfonylation, or reductive amination to introduce another point of diversity. This sequential diversification strategy makes this compound an ideal starting material for parallel synthesis endeavors aimed at discovering novel therapeutic agents.
Core Applications in Parallel Synthesis
The primary application of this compound in parallel synthesis is the generation of tri-substituted indazole libraries. The general workflow involves:
-
N1-Alkylation/Arylation: The indazole nitrogen can be functionalized to introduce a variety of substituents.
-
C7-Functionalization: The bromo group at the C7 position serves as a handle for introducing diversity via cross-coupling reactions.
-
C5-Functionalization: The nitro group at the C5 position can be reduced and subsequently derivatized.
This multi-pronged approach allows for the systematic exploration of the chemical space around the indazole core, which is critical for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.
Experimental Protocols
The following protocols are exemplary and have been adapted from established methods for similar indazole and indole scaffolds.[2][3][4] Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C7-Position
This protocol describes the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid to the C7 position of the indazole ring.[3]
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To a reaction vial, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Add the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Add the degassed 1,4-Dioxane/Water (4:1) solvent mixture.
-
Seal the vial and heat the reaction mixture to 90 °C for 12 hours with stirring.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reduction of the C5-Nitro Group
This protocol details the reduction of the nitro group to an amine using tin(II) chloride.
Materials:
-
7-Aryl-5-nitro-1H-indazole derivative from Protocol 1
-
SnCl₂·2H₂O (5.0 equivalents)
-
Ethanol
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve the 7-aryl-5-nitro-1H-indazole derivative in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O (5.0 eq) to the solution.
-
Heat the reaction mixture to 70 °C and stir for 4 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and neutralize with saturated aqueous NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 7-aryl-5-amino-1H-indazole.
Protocol 3: Parallel Amide Synthesis at the C5-Position
This protocol describes the parallel acylation of the C5-amino group with a library of carboxylic acids.
Materials:
-
7-Aryl-5-amino-1H-indazole derivative from Protocol 2
-
Library of carboxylic acids (1.2 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF
Procedure:
-
In a 96-well plate, dispense a solution of the 7-aryl-5-amino-1H-indazole in DMF to each well.
-
To each well, add a solution of a unique carboxylic acid from the library in DMF.
-
Add a solution of HATU in DMF to each well.
-
Add DIPEA to each well to initiate the reaction.
-
Seal the plate and shake at room temperature for 16 hours.
-
Quench the reactions by adding water to each well.
-
Extract the products by liquid-liquid extraction or purify directly by preparative HPLC-MS.
Data Presentation
The following tables summarize exemplary quantitative data for the key reaction steps in a parallel synthesis workflow using this compound. The yields are representative and may vary depending on the specific substrates used.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 85 | 10 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 14 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | 10 | 88 |
Table 2: Reduction of 7-Aryl-5-nitro-1H-indazoles
| Entry | 7-Aryl Substituent | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | SnCl₂·2H₂O | Ethanol | 70 | 4 | 95 |
| 2 | 4-Methoxyphenyl | Fe/NH₄Cl | Ethanol/H₂O | 80 | 3 | 98 |
| 3 | 3-Pyridyl | H₂, Pd/C | Methanol | 25 | 6 | 93 |
| 4 | 2-Thienyl | SnCl₂·2H₂O | Ethanol | 70 | 4 | 96 |
Table 3: Parallel Amide Coupling with 7-Aryl-5-amino-1H-indazoles
| Entry | Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Purity (%) |
| 1 | Acetic Acid | HATU | DIPEA | DMF | 16 | >95 |
| 2 | Benzoic Acid | HATU | DIPEA | DMF | 16 | >95 |
| 3 | Cyclohexanecarboxylic Acid | HATU | DIPEA | DMF | 16 | >95 |
| 4 | Isonicotinic Acid | HATU | DIPEA | DMF | 16 | >95 |
Mandatory Visualizations
Caption: Workflow for parallel synthesis of a tri-substituted indazole library.
Caption: Simplified VEGFR signaling pathway targeted by indazole kinase inhibitors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Application Note: A Scalable Synthesis of 7-Bromo-5-nitro-1H-indazole for Preclinical Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] Specifically, substituted indazoles are crucial intermediates in the synthesis of kinase inhibitors for cancer therapy.[3] 7-Bromo-5-nitro-1H-indazole is a key building block for the elaboration of more complex molecules destined for preclinical evaluation. Its specific substitution pattern allows for diverse functionalization at the bromine and nitro group positions, as well as at the N1 position of the indazole ring.
This application note provides a detailed, scalable, and reproducible protocol for the synthesis of this compound. The synthetic strategy is based on the diazotization of a commercially available substituted aniline, followed by an intramolecular cyclization. This method is designed to be robust and suitable for producing multi-gram quantities required for preclinical studies.
Overall Reaction Scheme
The synthesis proceeds in a single step from the readily available starting material, 2-bromo-6-methyl-4-nitroaniline.
Experimental Protocol
Materials and Equipment:
-
2-bromo-6-methyl-4-nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
1 L three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Heating mantle with temperature controller
-
Büchner funnel and filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid (200 mL). Cool the acid to 0-5 °C in an ice-water bath.
-
Addition of Starting Material: Slowly and portion-wise add 2-bromo-6-methyl-4-nitroaniline (23.1 g, 100 mmol) to the cold sulfuric acid over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture until all the solid has dissolved.
-
Diazotization: Prepare a solution of sodium nitrite (7.6 g, 110 mmol) in deionized water (20 mL). Cool this solution in an ice bath. Add the cold sodium nitrite solution dropwise to the reaction mixture via the dropping funnel over a period of 1 hour. Maintain the internal temperature strictly between 0 °C and 5 °C during the addition.
-
Cyclization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. Then, slowly warm the mixture to 50 °C and maintain this temperature for 2 hours. The color of the reaction mixture will typically darken.
-
Work-up and Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (500 g) in a 2 L beaker with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH reaches ~7-8. During neutralization, a precipitate will form. Extract the product from the aqueous slurry with ethyl acetate (3 x 200 mL).
-
Drying and Concentration: Combine the organic layers and wash them with brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound as a solid.
Safety Precautions:
-
All operations should be performed in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The diazotization reaction can be exothermic and potentially hazardous if the temperature is not controlled. Maintain the specified temperature range strictly. Diazonium salts can be explosive when dry; do not isolate the intermediate.
-
Handle all organic solvents with care and avoid sources of ignition.
Data Presentation
The following table summarizes the quantitative data for the scale-up synthesis of this compound.
| Parameter | Value |
| Starting Material | 2-bromo-6-methyl-4-nitroaniline |
| Molecular Weight ( g/mol ) | 231.04 |
| Amount Used (g) | 23.1 |
| Moles (mmol) | 100 |
| Final Product | This compound |
| Molecular Weight ( g/mol ) | 242.02 |
| Theoretical Yield (g) | 24.2 |
| Actual Yield (g) | 18.9 |
| Yield (%) | 78% |
| Appearance | Yellow to light brown solid |
| Purity (by HPLC) | >98% |
Visual Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the scale-up synthesis of this compound.
References
Application Notes: Functionalization of 7-bromo-5-nitro-1H-indazole at the N1 Position
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance. N-functionalized indazoles, particularly N1-substituted derivatives, are key components in a range of therapeutics, including anti-inflammatory agents and oncology drugs such as the PARP inhibitor Niraparib. The regioselective functionalization of the indazole core is a common synthetic challenge due to the presence of two reactive nitrogen atoms, N1 and N2.
This document provides detailed protocols and data for the N1-functionalization of 7-bromo-5-nitro-1H-indazole. It is critical to note that substituents at the C7 position, especially electron-withdrawing groups like nitro and bromo, are known to sterically hinder the N1 position and electronically favor functionalization at the N2 position.[1][2][3] As a result, achieving high selectivity for the N1 isomer of this particular substrate is a significant synthetic challenge, and reactions may yield mixtures of N1 and N2 products or favor the N2 product exclusively. The protocols provided herein are based on established methods for achieving N1-selectivity with other indazole scaffolds and should be considered starting points for optimization.
Key Synthetic Challenge: Regioselectivity
The primary obstacle in the N1-functionalization of this compound is controlling the regioselectivity. The 1H-tautomer of indazole is generally more stable, which can be leveraged to favor the thermodynamic N1 product. However, steric and electronic factors often dominate. For 7-substituted indazoles, the substituent's proximity to the N1 position presents a significant steric barrier. Furthermore, electron-withdrawing groups at C7, like the bromo and especially the nitro group in the target molecule, have been shown to strongly direct functionalization to the N2 position.[1][3] For example, the alkylation of 7-nitro-1H-indazole with n-pentyl bromide using standard NaH/THF conditions resulted in a 4:96 ratio of N1 to N2 products.[3][4]
Data Presentation: N-Alkylation of Analogous 7-Substituted Indazoles
No specific data for the N1-functionalization of this compound has been reported. The following table summarizes results for closely related 7-substituted indazoles to provide an indication of expected regioselectivity and yield.
| Indazole Substrate | Alkylating Agent | Base / Solvent | Temp. | N1:N2 Ratio | Yield (%) | Reference |
| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH / THF | RT | 4 : 96 | 88 | [3][4] |
| 7-Methoxycarbonyl-1H-indazole | n-Pentyl bromide | NaH / THF | RT | <1 : >99 | 94 | [3] |
| 7-Bromo-1H-indazole | Isobutyraldehyde | Dean-Stark, then H₂, Pt/C | 30 °C | N1 selective | 27 | [5] |
Experimental Protocols
The following protocols are generalized procedures that should be adapted and optimized for the specific substrate, this compound. Note: All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: N1-Alkylation via Direct Alkylation (NaH/THF)
This method generally favors N1-alkylation for many indazole scaffolds, but significant formation of the N2-isomer is expected with the target substrate due to the C7-substituents.[1][3]
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) or Alkyl tosylate (1.1-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask, add this compound.
-
Add anhydrous THF to dissolve the substrate (target concentration 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Add the alkylating agent dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.
Protocol 2: N1-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be applied to the N-arylation of heterocycles. Regioselectivity will depend on the specific ligand and reaction conditions.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., Bromobenzene, 4-Bromoanisole) (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (3x).
-
Add the aryl halide, followed by the anhydrous solvent.
-
Add the base to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the N1 and N2 isomers.
Experimental and Logical Workflows
Potential Application: Targeting DNA Repair Pathways
N1-substituted indazoles are a core component of several Poly (ADP-ribose) polymerase (PARP) inhibitors.[6] PARP enzymes are crucial for repairing single-strand breaks (SSBs) in DNA.[7][8][9] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibiting PARP in these cells prevents the repair of SSBs, which then degrade into DSBs during replication. The cell, unable to repair these DSBs due to its faulty HR pathway, undergoes apoptosis. This concept is known as synthetic lethality.[7][8] The synthesis of novel N1-functionalized indazoles is therefore a key strategy in the development of new anticancer agents targeting this pathway.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 8. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-5-nitro-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 7-bromo-5-nitro-1H-indazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction to form the indazole ring is showing low or no yield. What are the potential causes and solutions?
A1: Low or no yield in the cyclization step can stem from several factors. A common route to indazoles involves the diazotization of an aniline precursor followed by cyclization.
-
Incomplete Diazotization: Ensure the temperature is maintained at 0-5°C during the addition of the nitrosating agent (e.g., sodium nitrite). Use a freshly prepared solution of the nitrosating agent.
-
Inefficient Cyclization: The efficiency of the cyclization step is often dependent on temperature and pH. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the heating period or gradually increasing the temperature.[1]
-
Degradation of Product: Avoid excessive heating and prolonged reaction times, which can lead to product degradation, especially in the presence of strong acids or bases.[2]
Q2: I am observing the formation of multiple products and my desired product has low purity. How can I improve the selectivity of the reaction?
A2: The formation of multiple products often indicates a lack of regioselectivity in the bromination or nitration steps, or the occurrence of side reactions.
-
Non-selective Bromination/Nitration: When introducing the bromo or nitro groups, use a highly regioselective agent. For bromination, N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can offer better selectivity.[2] Optimizing the solvent and temperature is crucial; lower temperatures often favor higher selectivity.
-
Over-bromination: To prevent the formation of di-brominated products, use a stoichiometric amount of the brominating agent and add it slowly to the reaction mixture.[2]
-
Side Reactions with Hydrazine: If using hydrazine for cyclization, be aware that it can also act as a reducing agent, potentially reducing the nitro group. Using a moderate excess of hydrazine hydrate (e.g., 4-10 equivalents) and running the reaction at the lower end of the effective temperature range can help minimize these reductive side reactions.[1]
Q3: I am having difficulty purifying the final product. What are the recommended methods?
A3: Purification challenges often arise from the presence of closely related impurities or unreacted starting materials.
-
Column Chromatography: This is a standard and effective method for purifying the final product. A common eluent system is a mixture of hexane and ethyl acetate; adjust the polarity to achieve good separation.
-
Recrystallization: If a suitable solvent is found, recrystallization can be an excellent method for obtaining a highly pure product.
-
Washing during Workup: During the workup, washing the collected solid with cold solvents (e.g., cold ethanol and water) can help remove impurities while minimizing the loss of the desired product.[1]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A plausible synthetic route starts with a substituted aniline. For instance, starting from 2-methyl-4-nitroaniline, the synthesis could proceed via bromination to introduce the bromo group at the desired position, followed by diazotization and intramolecular cyclization to form the indazole ring.
Q2: What are typical reaction conditions for the key steps?
A2: Reaction conditions can vary, but based on related syntheses, the following are common:
-
Bromination: Often carried out using NBS or bromine in a suitable solvent like chloroform or acetic acid at temperatures ranging from 0°C to room temperature.
-
Diazotization: Typically performed in an acidic medium (e.g., hydrochloric or hydrobromic acid) at 0-5°C using sodium nitrite.
-
Cyclization: This can be achieved by heating the diazonium salt intermediate, sometimes in the presence of a copper catalyst (Sandmeyer reaction).
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.[1]
Data Presentation
The following tables summarize quantitative data from related indazole syntheses to provide a reference for optimization.
Table 1: Comparison of Reaction Conditions for Indazole Ring Formation
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-bromo-4-methoxy-6-methyl aniline hydrobromide | Sodium nitrite, 2-methyl-2-propanethiol, potassium tert-butoxide | HCl, Ethanol, DMSO | 0-10 | 1 | 86 | [3] |
| 5-bromo-2-fluoro-3-nitrobenzonitrile | Hydrazine hydrate | Ethanol or 2-propanol | 80-90 | 4-6 | Not specified | [1] |
| 2'-Fluoro-5'-nitroacetophenone & Phenylhydrazine | K₂CO₃ | DMF | 90 | 0.5 | 95 | [4] |
| 4-Bromo-2-methyl-6-nitroaniline | Sodium nitrite | Not specified | 0 to RT | Not specified | 47.7 | [5] |
Table 2: Conditions for Bromination of Indazole Precursors
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-methoxy-2-methyl aniline | Bromine | Chloroform | 0 | 85 (of hydrobromide salt) | [3] |
| 5-nitro-1H-indazole | Bromine | DMF | -5 to 40 | >95 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Hypothetical)
This protocol is a proposed method based on established chemical principles for indazole synthesis.
-
Step 1: Bromination of 2-methyl-4-nitroaniline
-
Dissolve 2-methyl-4-nitroaniline (1.0 eq) in a suitable solvent such as acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water and collect the precipitate by filtration. Wash the solid with cold water and dry to obtain 2-bromo-6-methyl-4-nitroaniline.
-
-
Step 2: Diazotization and Cyclization
-
Suspend 2-bromo-6-methyl-4-nitroaniline (1.0 eq) in a mixture of hydrobromic acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C.
-
Stir the mixture for 30 minutes at 0-5°C.
-
Gently warm the reaction mixture to 50-60°C and maintain for 1-2 hours until nitrogen evolution ceases.
-
Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Visualizations
Caption: A proposed workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-BROMO-7-NITRO-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
Common side reactions in the synthesis of 7-bromo-5-nitro-1H-indazole
Welcome to the technical support center for the synthesis of 7-bromo-5-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Below you will find a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Desired Product | 1. Incomplete reaction: Insufficient reaction time, temperature, or reagent stoichiometry.2. Incorrect starting material: Using an isomeric precursor, leading to a different final product.3. Degradation of product: Harsh reaction conditions (e.g., excessively high temperatures or extreme pH) may decompose the desired indazole. | 1. Optimize reaction conditions: Monitor the reaction progress using TLC or LC-MS. Consider increasing the reaction time, temperature, or the equivalents of a key reagent.2. Verify starting materials: Confirm the structure and purity of all starting materials using appropriate analytical techniques (e.g., NMR, MS).3. Use milder conditions: If product degradation is suspected, attempt the reaction at a lower temperature or use less aggressive reagents. |
| Formation of Multiple Regioisomers | 1. Nitration of 7-bromo-1H-indazole: The nitro group can add to other positions on the benzene ring (e.g., C4 or C6).2. Bromination of 5-nitro-1H-indazole: Bromination may occur at other positions, such as C3.3. Cyclization of a substituted aniline: The starting aniline may be a mix of isomers, or the cyclization conditions may not be fully regioselective. | 1. Control nitration conditions: Perform the nitration at low temperatures (0-5 °C) and control the addition rate of the nitrating agent. The choice of nitrating agent (e.g., HNO₃/H₂SO₄ vs. KNO₃/H₂SO₄) can also influence regioselectivity.2. Select appropriate brominating agent: Use a less reactive brominating agent or introduce a directing group to favor bromination at the desired position.3. Ensure precursor purity: Purify the substituted aniline precursor before cyclization to remove any unwanted isomers. |
| Presence of Over-brominated Impurities | 1. Excess brominating agent: Using too much of the brominating reagent can lead to the formation of di- or tri-brominated indazoles.2. Reaction temperature too high: Higher temperatures can increase the rate of multiple brominations. | 1. Stoichiometric control: Carefully control the stoichiometry of the brominating agent, using only a slight excess.2. Lower reaction temperature: Conduct the bromination at a lower temperature to improve selectivity for mono-bromination. |
| Incomplete Cyclization during Indazole Ring Formation | 1. Suboptimal diazotization conditions: Incorrect temperature or concentration of nitrous acid can lead to incomplete diazotization of the aniline precursor.2. Inefficient cyclization step: The conditions for the ring-closing step may not be optimal. | 1. Optimize diazotization: Ensure the temperature is kept low (typically below 5 °C) during the addition of sodium nitrite. Use fresh sodium nitrite solution.2. Adjust cyclization conditions: Vary the base, solvent, or temperature for the cyclization step to improve yields. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common approaches involve either the nitration of 7-bromo-1H-indazole or the cyclization of a suitably substituted aniline precursor, such as 2-amino-3-bromo-5-nitrotoluene or a related derivative. A third, though often less regioselective, route is the bromination of 5-nitro-1H-indazole.
Q2: How can I distinguish between the desired this compound and other regioisomers using NMR?
A2: 1H NMR spectroscopy is a powerful tool for distinguishing between isomers. The coupling constants and chemical shifts of the aromatic protons are highly dependent on their relative positions. For this compound, you would expect to see two doublets in the aromatic region with a small meta-coupling constant. In contrast, isomers with ortho-protons would show larger coupling constants. 2D NMR techniques like COSY and NOESY can further help in assigning the structure definitively.
Q3: What purification methods are most effective for isolating this compound?
A3: Column chromatography on silica gel is a standard and effective method for purifying the crude product and separating it from isomers and other impurities. A solvent system of ethyl acetate and hexanes is often a good starting point. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be used to obtain highly pure material.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Nitrating agents, such as mixtures of nitric acid and sulfuric acid, are highly corrosive and strong oxidizers. Brominating agents can also be corrosive and toxic. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Presentation
The following table provides hypothetical data on how reaction conditions can affect the yield and isomeric ratio in the nitration of 7-bromo-1H-indazole. This illustrates the importance of optimization in achieving high purity of the desired product.
| Entry | Nitrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Isomeric Ratio (7-bromo-5-nitro : other isomers) |
| 1 | HNO₃/H₂SO₄ | 25 | 2 | 75 | 3 : 1 |
| 2 | HNO₃/H₂SO₄ | 0-5 | 4 | 85 | 9 : 1 |
| 3 | KNO₃/H₂SO₄ | 0-5 | 4 | 82 | 8 : 1 |
| 4 | Acetyl nitrate | -10 | 3 | 78 | 12 : 1 |
Experimental Protocols
Protocol 1: Nitration of 7-bromo-1H-indazole
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Dissolution: In a round-bottom flask, dissolve 7-bromo-1H-indazole (1.0 eq) in concentrated sulfuric acid at 0 °C.
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Preparation of Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
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Addition: Add the nitrating mixture dropwise to the solution of 7-bromo-1H-indazole, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Cyclization of 2-Amino-3-bromo-5-nitrotoluene
This protocol is adapted from general procedures for indazole synthesis from substituted anilines.
-
Diazotization: Dissolve 2-amino-3-bromo-5-nitrotoluene (1.0 eq) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid). Cool the solution to 0-5 °C.
-
Addition of Nitrite: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
Cyclization: After the addition is complete, allow the reaction to warm to room temperature and stir until the cyclization is complete, as monitored by TLC.
-
Work-up: Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate).
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Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the key reaction pathways and a troubleshooting workflow.
Technical Support Center: Purification of 7-bromo-5-nitro-1H-indazole
Welcome to the technical support center for the purification of 7-bromo-5-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its low solubility in common organic solvents, the potential for co-eluting impurities with similar polarity, and the compound's thermal stability. Nitroaromatic compounds can be sensitive to heat, which may lead to degradation during purification steps involving elevated temperatures.[1][2][3][4]
Q2: What are the common impurities I might encounter?
A2: While specific impurity profiles can vary depending on the synthetic route, common impurities may include:
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Isomeric byproducts: Formation of other bromo-nitro-indazole isomers.
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Starting materials: Unreacted precursors from the synthesis.
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Dehalogenated or denitrated species: Loss of the bromo or nitro group, particularly if harsh reaction or purification conditions are used.
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Poly-nitrated or poly-brominated species: Over-reaction leading to multiple substitutions.
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Reaction intermediates: Incomplete cyclization or other intermediate stages of the synthesis.
Q3: What is the solubility of this compound in common solvents?
Troubleshooting Guides
Recrystallization
Problem 1: Poor crystal formation or oiling out.
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Cause: The solvent system may not be optimal, or the cooling rate is too fast. The presence of significant impurities can also inhibit crystallization.
-
Solution:
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Solvent Screening: Systematically screen a range of solvents and solvent mixtures. Good single solvents for nitroaromatic compounds can include ethanol, ethyl acetate, or toluene. For solvent mixtures, consider combinations like ethanol/water or toluene/heptane.[6][7]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. This encourages the formation of well-defined crystals.
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Seeding: Introduce a seed crystal of pure this compound to induce crystallization.
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Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as a quick filtration through a silica plug, before recrystallization.
-
Problem 2: Low recovery of purified product.
-
Cause: The compound may have significant solubility in the cold recrystallization solvent, or too much solvent was used during dissolution.
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Optimize Solvent System: Select a solvent system where the compound has a large solubility difference between hot and cold conditions.
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Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
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Mother Liquor Analysis: Analyze the mother liquor by TLC or LC-MS to determine if a significant amount of product remains in solution. If so, consider a second crystallization or concentrating the mother liquor to recover more product.
-
Column Chromatography
Problem 3: Poor separation of the product from impurities.
-
Cause: The chosen mobile phase may not have the optimal polarity to resolve the compound from its impurities on the selected stationary phase.
-
Solution:
-
TLC Optimization: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis using different solvent systems (e.g., varying ratios of ethyl acetate/hexanes, dichloromethane/methanol) to identify the eluent that provides the best separation (Rf value of the product around 0.2-0.4 and good separation from other spots).
-
Stationary Phase Selection: While silica gel is the most common stationary phase, consider using other materials like alumina or reverse-phase C18 silica if separation on silica is challenging.[8]
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Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to first elute non-polar impurities and then the product, followed by more polar impurities.
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Problem 4: Product degradation on the column.
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Cause: this compound may be unstable on acidic silica gel, or prolonged exposure to the stationary phase could lead to decomposition.
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Solution:
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Neutralized Silica: Use silica gel that has been neutralized with a base (e.g., triethylamine) added to the eluent. A common practice is to add 0.1-1% triethylamine to the mobile phase.
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Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.
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Rapid Purification: Do not let the column run for an extended period. A faster flow rate (flash chromatography) is generally preferred over slow gravity chromatography.
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Data Presentation
Table 1: Solubility of a Structurally Related Compound (7-Nitroindazole)
| Solvent | Solubility |
| DMSO | Up to 100 mM[5] |
| Ethanol | Up to 20 mM[5] |
Note: This data is for 7-nitroindazole and should be used as an estimate. Experimental determination of solubility for this compound is recommended.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Dissolution: In an appropriately sized flask, add the crude this compound. Add a minimal amount of the chosen hot recrystallization solvent (or solvent mixture) until the solid is completely dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: General Column Chromatography Procedure
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Column Packing: Prepare a chromatography column with silica gel in the chosen eluent system (determined by TLC).
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
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Elution: Begin eluting the column with the mobile phase. If using a gradient, start with the less polar solvent mixture and gradually increase the polarity.
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Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification challenges.
References
- 1. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 7-Nitroindazole CAS#: 2942-42-9 [m.chemicalbook.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. nacalai.com [nacalai.com]
Troubleshooting low yield in indazole ring formation
Welcome to the technical support center for indazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of indazoles, with a focus on overcoming low reaction yields.
Frequently Asked Questions (FAQs)
General Low Yield and Incomplete Conversion
Q1: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I address them?
A1: Low yields and incomplete conversions are frequent hurdles in indazole synthesis. The root cause often lies in one or more of the following factors:
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Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of byproducts. For instance, while some reactions like the Cadogan-type cyclizations may require high temperatures, excessive heat can lead to decomposition of starting materials or products. Conversely, many modern palladium-catalyzed methods are more efficient at milder temperatures.[1] It is advisable to perform a systematic temperature screening to identify the optimal balance for your specific substrate and catalyst system.
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Incorrect Solvent Choice: The polarity and boiling point of the solvent are critical as they affect the solubility of reactants and reaction kinetics.[1] If your starting materials are not fully dissolved, the reaction will likely be incomplete. Experimenting with a range of solvents with different polarities can often lead to significant improvements in yield.
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Catalyst Issues: The choice of catalyst and its loading are crucial, especially in cross-coupling-based indazole syntheses. The catalyst's activity can be diminished by impurities in the starting materials or solvents. It is also possible that the chosen catalyst is not optimal for your specific substrate. Screening different catalysts and ligands is a common strategy to enhance yield.
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Presence of Water: In certain reactions, the presence of water can be detrimental. For example, in domino processes that involve the formation of arylhydrazones, water generated during the reaction can lead to the formation of undesired impurities. The addition of drying agents like 4 Å molecular sieves can help to remove water and improve the reaction outcome.[1]
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Purity of Starting Materials: Impurities in starting materials can interfere with the reaction, poison the catalyst, or lead to the formation of side products, all of which can contribute to low yields. It is essential to ensure the purity of your starting materials before commencing the synthesis.
Troubleshooting Guides
Issue 1: Low Yield in Cadogan-Sundberg Reaction
Q: I am attempting a Cadogan-Sundberg cyclization to synthesize an indazole, but the yield is consistently low.
A: The Cadogan-Sundberg reaction, which typically involves the deoxygenation of an o-nitro-stilbene derivative, can be sensitive to reaction conditions. Here’s a systematic approach to troubleshooting low yields:
Troubleshooting Workflow for Low Yield in Cadogan-Sundberg Reaction
Caption: A workflow for troubleshooting low yields in the Cadogan-Sundberg reaction.
1. Purity of Starting Material:
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Problem: Impurities in the o-nitro starting material can inhibit the reaction.
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Solution: Purify the starting material by recrystallization or column chromatography. Confirm its purity by NMR and melting point analysis.
2. Phosphine Reagent:
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Problem: The choice and amount of the phosphine reagent (e.g., triethyl phosphite) are critical.
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Solution:
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Ensure the phosphine reagent is fresh and has not been oxidized.
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Optimize the stoichiometry of the phosphine reagent. Typically, an excess is used.
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3. Reaction Solvent:
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Problem: The solvent can significantly influence the reaction rate and solubility of intermediates.
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Solution: Screen a variety of high-boiling aprotic solvents.
| Solvent | Typical Reaction Temperature (°C) | Observed Effect on Yield |
| Toluene | 110 | Moderate Yields |
| Xylene | 140 | Often Improved Yields |
| Diglyme | 162 | Good for less reactive substrates |
| Triethyl phosphite (neat) | ~155 | Can be effective, simplifies work-up |
4. Reaction Temperature:
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Problem: Insufficient temperature may lead to an incomplete reaction, while excessive temperature can cause decomposition.
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Solution: Incrementally increase the reaction temperature while monitoring the reaction progress by TLC.
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 100 | 24 | 45 |
| 120 | 12 | 65 |
| 140 | 6 | 80 |
| 160 | 4 | 75 (decomposition observed) |
Issue 2: Low Yield in Davis-Beirut Reaction
Q: My Davis-Beirut reaction for the synthesis of a 2H-indazole is giving a poor yield. What factors should I investigate?
A: The Davis-Beirut reaction is a powerful method for 2H-indazole synthesis, but its efficiency can be influenced by several factors.
Logical Relationship of Factors Affecting Davis-Beirut Reaction Yield
Caption: Factors influencing the yield of the Davis-Beirut reaction.
1. Substrate Scope:
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Problem: The reaction is known to be less efficient with certain starting materials, such as secondary alcohols and some anilines.
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Solution: If using a challenging substrate, consider exploring alternative synthetic routes to the target indazole.
2. Water Content in the Solvent:
-
Problem: The presence of a controlled amount of water can be beneficial, but too much or too little can be detrimental.
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Solution: Optimize the water content in your alcoholic solvent. For example, adding 15-25% water to n-propanol can significantly improve the yield. However, exceeding 50% water content can cause a sharp decrease in yield.
| Solvent System (n-propanol/water) | Yield (%) |
| Anhydrous n-propanol | 27 |
| n-propanol with 15% water | 65 |
| n-propanol with 50% water | 15 |
3. Catalyst and pH:
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Problem: The reaction can be performed under either acidic or basic conditions, and the choice of catalyst can impact the yield.
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Solution: Experiment with both acid and base catalysis to determine the optimal conditions for your substrate.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in Indazole Synthesis
Objective: To identify the optimal solvent for a given indazole ring formation reaction to improve the yield.
Materials:
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Starting materials for the indazole synthesis
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A selection of anhydrous solvents (e.g., Toluene, Dioxane, DMF, DMSO, Acetonitrile)
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Reaction vessels (e.g., sealed tubes or round-bottom flasks with condensers)
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Stirring plate and stir bars
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Heating mantle or oil bath
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TLC plates and developing chamber
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Standard work-up and purification reagents and equipment
Procedure:
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Set up a parallel reaction array with identical amounts of starting materials and catalyst in separate reaction vessels.
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To each vessel, add a different anhydrous solvent to achieve the same concentration of the limiting reagent.
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Seal the vessels or equip them with condensers and place them in a heating block or oil bath.
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Heat all reactions to the same temperature (a temperature suitable for the lowest boiling point solvent, or run each at its boiling point if appropriate for the reaction).
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Monitor the progress of each reaction at regular intervals using TLC.
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Once the reactions are complete (or after a set time), cool them to room temperature.
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Perform an identical work-up procedure for each reaction.
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Isolate and weigh the product from each reaction and calculate the yield.
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Analyze the purity of each product by NMR or other suitable analytical techniques.
Protocol 2: General Procedure for Catalyst Screening in a Copper-Catalyzed Indazole Synthesis
Objective: To identify the most effective copper catalyst and ligand combination for a specific indazole synthesis.
Materials:
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Ortho-haloarylhydrazone starting material
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A selection of copper(I) salts (e.g., CuI, CuBr, CuTC)
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A selection of ligands (e.g., L-proline, TMEDA, DBU)
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Anhydrous solvent (e.g., DMSO, Dioxane)
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Base (e.g., K₂CO₃, Cs₂CO₃)
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Inert atmosphere setup (e.g., Schlenk line or glovebox)
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Reaction vials with stir bars
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Heating and stirring plate
Procedure:
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In an inert atmosphere, set up an array of reaction vials.
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To each vial, add the ortho-haloarylhydrazone, base, and solvent.
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To each vial, add a different combination of copper salt and ligand. Ensure the molar percentage of the catalyst and ligand is consistent across all reactions.
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Seal the vials and heat the reactions to the desired temperature with vigorous stirring.
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Monitor the reactions by TLC or LC-MS.
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After completion, cool the reactions and perform a consistent work-up procedure.
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Determine the yield of the desired indazole for each catalyst/ligand combination.
| Copper Catalyst | Ligand | Base | Solvent | Yield (%) |
| CuI (10 mol%) | L-proline | K₂CO₃ | DMSO | 85 |
| CuBr (10 mol%) | L-proline | K₂CO₃ | DMSO | 78 |
| CuTC (10 mol%) | L-proline | K₂CO₃ | DMSO | 82 |
| CuI (10 mol%) | TMEDA | Cs₂CO₃ | Dioxane | 92 |
| CuI (10 mol%) | DBU | K₂CO₃ | DMSO | 75 |
References
Preventing over-bromination in 7-bromo-5-nitro-1H-indazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-bromo-5-nitro-1H-indazole. Our focus is to address common challenges, particularly the prevention of over-bromination, to ensure high yield and purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The main challenges include controlling the regioselectivity of the bromination to favor the 7-position, preventing the formation of di- or tri-brominated byproducts (over-bromination), and ensuring a complete reaction to maximize yield. The presence of the nitro group, which is strongly electron-withdrawing, can influence the reactivity of the indazole ring system.
Q2: Which brominating agents are most suitable for this synthesis to avoid over-bromination?
A2: While elemental bromine (Br₂) can be used, it is highly reactive and can lead to over-bromination if not carefully controlled. N-Bromosuccinimide (NBS) is often a preferred reagent as it provides a milder and more controlled source of electrophilic bromine, reducing the likelihood of multiple brominations. The choice of brominating agent should be carefully considered based on the specific reaction conditions.
Q3: How does the choice of solvent affect the outcome of the bromination reaction?
A3: The solvent plays a crucial role in modulating the reactivity of the brominating agent and the substrate. Aprotic solvents like N,N-dimethylformamide (DMF) can facilitate the reaction, but reaction conditions must be optimized. Halogenated solvents such as dichloromethane (DCM) or chloroform are also commonly used. The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity.
Q4: What is the role of temperature in controlling the bromination of 5-nitro-1H-indazole?
A4: Temperature is a critical parameter for controlling the rate of reaction and minimizing side reactions. Typically, bromination reactions are initiated at low temperatures (e.g., 0 to -5°C) to control the initial exothermic reaction and are then allowed to warm to a specific temperature to drive the reaction to completion.[1] Careful temperature control is essential to prevent over-bromination.
Q5: If over-bromination occurs, what are the common methods for purification?
A5: If di-brominated or other impurities are formed, purification can be achieved through standard techniques such as column chromatography on silica gel. Recrystallization from a suitable solvent system can also be an effective method for isolating the desired this compound from less soluble or more soluble impurities.
Troubleshooting Guide: Preventing Over-bromination
Over-bromination is a common issue that leads to the formation of undesired di- and poly-brominated indazole species, reducing the yield and complicating purification. This guide provides a systematic approach to troubleshoot and prevent this problem.
Logical Workflow for Troubleshooting Over-bromination
References
Technical Support Center: Improving Regioselectivity in the Nitration of 7-Bromo-1H-indazole
Welcome to the technical support center for the regioselective nitration of 7-bromo-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this electrophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor nitro-isomers from the nitration of 7-bromo-1H-indazole?
A1: The nitration of 7-bromo-1H-indazole is expected to yield a mixture of regioisomers. The primary positions for nitration are C3, C4, C5, and C6. The directing effects of the bromine atom and the fused pyrazole ring influence the final isomer distribution. The bromine at C7 is an ortho-, para-director and deactivating, while the pyrazole portion of the indazole ring also directs electrophilic substitution. The interplay of these electronic and steric factors will determine the product ratios.
Q2: What are the typical reaction conditions for the nitration of a bromo-1H-indazole?
A2: A common method for the nitration of bromo-substituted indazoles involves the use of a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The reaction is usually performed at a low temperature (e.g., 0-5°C) to control the exothermic nature of the reaction and to minimize the formation of byproducts.
Q3: How can I influence the regioselectivity of the nitration reaction?
A3: Controlling the regioselectivity is a significant challenge. Factors that can be adjusted to influence the isomer distribution include:
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Temperature: Lower temperatures generally increase selectivity.
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Nitrating Agent: Using milder nitrating agents, such as acetyl nitrate or nitronium tetrafluoroborate, may offer better control compared to the strong mixed acid system.
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Solvent: The choice of solvent can influence the reactivity and selectivity of the nitrating species.
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Protecting Groups: Protection of the N-H of the indazole ring can alter the electronic properties of the molecule and thus the directing effects of the heterocyclic ring.
Q4: What are the common side reactions to be aware of during the nitration of 7-bromo-1H-indazole?
A4: Besides the formation of multiple nitro-isomers, other potential side reactions include:
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Dinitration: The introduction of a second nitro group onto the ring can occur, especially under harsh reaction conditions (higher temperatures, excess nitrating agent).
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Oxidation: The strong oxidizing nature of the nitrating mixture can lead to the degradation of the starting material or products.
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Polymerization: Acid-sensitive heterocyclic compounds can be prone to polymerization, leading to the formation of insoluble tar-like materials and reducing the yield of the desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. Poor solubility of the starting material. | 1. Ensure the use of concentrated nitric and sulfuric acids. 2. Allow the reaction to slowly warm to room temperature after the initial low-temperature addition. Monitor the reaction progress by TLC. 3. Ensure the 7-bromo-1H-indazole is fully dissolved in the sulfuric acid before the addition of the nitrating mixture. |
| Formation of Multiple Isomers / Poor Regioselectivity | 1. Reaction temperature is too high. 2. Strong nitrating agent leading to low selectivity. | 1. Maintain strict temperature control, keeping the reaction mixture at 0-5°C during the addition of the nitrating agent. 2. Explore milder nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride). |
| Significant Amount of Dark, Insoluble Byproducts (Tar) | 1. Acid-catalyzed polymerization. 2. Overheating of the reaction mixture. | 1. Add the nitrating agent slowly and maintain a low temperature. 2. Ensure efficient stirring and cooling throughout the reaction. |
| Presence of Dinitrated Products | 1. Excess of nitrating agent. 2. Reaction time is too long or the temperature is too high. | 1. Use a stoichiometric amount or a slight excess of nitric acid. 2. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. |
| Difficulty in Separating Isomers | Isomers have similar polarities. | Utilize column chromatography with a high-resolution silica gel and a carefully selected eluent system. Step-gradient or gradient elution may be necessary. Recrystallization from a suitable solvent system can also be effective for purifying the major isomer. |
Data Presentation
| Product Isomer | Expected Position of Nitration | Rationale for Formation | Anticipated 1H NMR Signals (Aromatic Region, indicative) |
| 7-bromo-3-nitro-1H-indazole | C3 | The C3 position is activated by the pyrazole ring. | Aromatic protons will show downfield shifts due to the electron-withdrawing nitro group. |
| 7-bromo-4-nitro-1H-indazole | C4 | Ortho position to the bromine atom. | Complex splitting patterns due to the proximity of multiple substituents. |
| 7-bromo-5-nitro-1H-indazole | C5 | Para position to the bromine atom. | Potentially simpler splitting patterns for the remaining aromatic protons. |
| 7-bromo-6-nitro-1H-indazole | C6 | Meta position to the bromine atom. | Aromatic protons will be influenced by both the bromine and nitro groups. |
Experimental Protocols
The following is a general experimental protocol adapted from the nitration of 6-bromo-1H-indazole, which can be used as a starting point for the nitration of 7-bromo-1H-indazole.[1] It is crucial to optimize this procedure for the specific substrate.
Protocol: Nitration of 7-Bromo-1H-indazole
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-bromo-1H-indazole (1.0 eq) in concentrated sulfuric acid (approx. 5-10 mL per gram of starting material) at 0°C. Stir until complete dissolution.
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Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a small amount of concentrated sulfuric acid, while cooling in an ice bath.
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Nitration: Cool the solution of 7-bromo-1H-indazole to 0-5°C using an ice-salt bath. Slowly add the pre-cooled nitrating mixture dropwise to the indazole solution, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, the mixture can be allowed to warm slowly to room temperature.
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will cause the nitro-indazole products to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
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Purification: Dry the crude product under vacuum. The mixture of isomers can then be separated and purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
Logical Workflow for Troubleshooting Regioselectivity
Caption: Troubleshooting workflow for improving regioselectivity.
Signaling Pathway of Electrophilic Nitration
Caption: General pathway for electrophilic nitration of 7-bromo-1H-indazole.
References
Technical Support Center: Purification of 7-bromo-5-nitro-1H-indazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 7-bromo-5-nitro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities in crude this compound typically arise from the synthesis process, which commonly involves the nitration of 7-bromo-1H-indazole. The most prevalent impurities include:
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Regioisomers: The nitration of 7-bromo-1H-indazole can yield other positional isomers, such as 7-bromo-4-nitro-1H-indazole and 7-bromo-6-nitro-1H-indazole. The relative amounts of these isomers depend on the specific reaction conditions.
-
Unreacted Starting Material: Incomplete nitration can result in the presence of the starting material, 7-bromo-1H-indazole, in the crude product.
-
Di-nitrated Byproducts: Under harsh nitration conditions, the formation of di-nitro-bromo-indazole species is possible, although generally less common.
-
Residual Solvents and Reagents: Trace amounts of solvents (e.g., sulfuric acid, nitric acid) and reagents used in the synthesis and workup may also be present.
Q2: My crude product is a dark, oily residue. What could be the cause and how can I resolve this?
A2: A dark, oily crude product often indicates the presence of significant impurities, residual acids from the nitration reaction, or the formation of degradation products.
-
Troubleshooting:
-
Neutralization: Ensure the crude product has been thoroughly neutralized after the acidic workup. Washing the organic extract with a mild base solution (e.g., saturated sodium bicarbonate) until effervescence ceases is crucial.
-
Solvent Removal: Complete removal of the extraction solvent is necessary. Rotary evaporation followed by drying under high vacuum is recommended.
-
Charcoal Treatment: The use of activated carbon during recrystallization can help remove colored impurities.
-
Q3: I am having difficulty separating the desired this compound from its regioisomers by column chromatography. What can I do?
A3: The separation of closely related isomers can be challenging due to their similar polarities.
-
Troubleshooting:
-
Solvent System Optimization: A systematic screening of eluent systems with varying polarities is recommended. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.
-
Fine-tuning Polarity: Small changes in the eluent composition can have a significant impact on separation. Try very gradual gradients or isocratic elution with finely tuned solvent ratios.
-
Alternative Stationary Phases: If standard silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica gel.
-
Recrystallization Prior to Chromatography: Enriching the desired isomer through recrystallization before column chromatography can reduce the amount of isomeric impurities, making the chromatographic separation more effective.
-
Q4: Can I use recrystallization as the sole method for purification?
A4: Recrystallization can be a highly effective method for purifying this compound, particularly for removing less soluble or more soluble impurities. However, its effectiveness as a standalone method depends on the specific impurity profile.
-
Considerations:
-
If the crude product contains a high percentage of a single regioisomer with very similar solubility characteristics to the desired product, recrystallization alone may not be sufficient to achieve high purity.
-
For achieving very high purity (>99%), a combination of recrystallization and column chromatography is often the most effective approach. A patent for separating substituted indazole isomers suggests that using a mixed solvent system for recrystallization can be highly effective in isolating a single isomer with high purity.[1]
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a starting point for the purification of crude this compound and may require optimization based on the specific impurity profile of your material. A mixed solvent system is often effective for separating indazole isomers.[1]
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Activated carbon (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate with stirrer
-
Condenser
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a mixture of ethanol and water (e.g., starting with a 3:1 v/v ratio).
-
Heating: Gently heat the mixture with stirring to bring the solvent to a boil and dissolve the solid. If the solid does not fully dissolve, add small portions of the hot solvent mixture until a clear solution is obtained.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, cool the flask in an ice bath for 30-60 minutes after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold ethanol/water solvent mixture to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography. The optimal eluent system should be determined by thin-layer chromatography (TLC) analysis beforehand.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane or Heptane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives good separation of the desired product from impurities (a retention factor, Rf, of ~0.3 for the product is often ideal).
-
Column Packing: Prepare a silica gel slurry in the chosen eluent system (or a less polar starting eluent for gradient elution) and pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent by rotary evaporation to yield the purified this compound.
Data Presentation
The following tables provide representative data for the purification of bromo-nitro-indazole derivatives. The actual values may vary depending on the specific reaction conditions and the efficiency of the purification process.
Table 1: Typical Impurity Profile of Crude this compound
| Impurity | Typical Abundance (%) |
| This compound (desired product) | 70 - 85 |
| 7-bromo-4-nitro-1H-indazole (regioisomer) | 5 - 15 |
| 7-bromo-6-nitro-1H-indazole (regioisomer) | 5 - 15 |
| 7-bromo-1H-indazole (starting material) | < 5 |
| Other impurities | < 2 |
Table 2: Purity of this compound After Different Purification Methods
| Purification Method | Purity (%) | Typical Yield (%) |
| Single Recrystallization | 95 - 98 | 60 - 80 |
| Column Chromatography | > 98 | 50 - 75 |
| Recrystallization followed by Column Chromatography | > 99.5 | 40 - 60 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the purification of this compound.
Troubleshooting Logic for Impurity Removal
Caption: Troubleshooting guide for the removal of common impurities.
References
Analytical troubleshooting for 7-bromo-5-nitro-1H-indazole characterization
Welcome to the technical support center for the analytical troubleshooting of 7-bromo-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound?
A1: The primary analytical techniques for comprehensive characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment.[1] These methods help confirm the chemical structure, verify the molecular weight, and determine the purity of the compound.[1]
Q2: What is the expected molecular weight of this compound?
A2: The molecular weight of this compound is 242.03 g/mol .[2]
Q3: Are there any specific safety precautions to consider when handling this compound?
Troubleshooting Guides
NMR Spectroscopy Issues
Q4: My ¹H NMR spectrum shows unexpected peaks. What could be the cause?
A4: Unexpected peaks in the ¹H NMR spectrum can arise from several sources, including residual solvents, impurities from the synthesis, or the presence of regioisomers. It is crucial to cross-reference the solvent peaks with known values and analyze the synthetic route for potential byproducts.
Troubleshooting Workflow: Unexpected NMR Peaks
References
Addressing solubility issues of 7-bromo-5-nitro-1H-indazole in biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 7-bromo-5-nitro-1H-indazole in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic organic compound with a molecular weight of 242.03 g/mol .[1][2] Its chemical structure, which includes a bromo and a nitro group, contributes to its hydrophobic nature and predicts poor aqueous solubility. The predicted XLogP3 value of 2.5 indicates a preference for lipophilic environments over aqueous ones.[1] Therefore, direct dissolution in aqueous buffers is not recommended and will likely result in precipitation. It is expected to be more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution is 100% DMSO.[3] This allows for the solubilization of a sufficient amount of the compound, which can then be serially diluted to the final working concentration in your aqueous assay buffer.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts and cytotoxicity. The specific tolerance of your cell line or biological system to DMSO should be determined empirically.
Q4: Can I use other organic solvents besides DMSO?
A4: Yes, other polar aprotic solvents like dimethylformamide (DMF) can be used. However, their compatibility with your specific biological assay must be validated. Ethanol can also be considered, but the solubility of this compound in ethanol is likely lower than in DMSO.
Q5: My compound precipitates when I add the DMSO stock to my aqueous buffer. What can I do?
A5: This phenomenon, often called "crashing out," is common for hydrophobic compounds. To mitigate this, you can try the following:
-
Decrease the final concentration: Your target concentration may be above the compound's aqueous solubility limit.
-
Use a serial dilution method: Instead of a single large dilution, perform a stepwise dilution of your stock solution.
-
Add the stock solution to the buffer with vigorous mixing: This helps to rapidly disperse the compound and avoid localized high concentrations.
-
Warm the aqueous buffer: Gently warming the buffer to 37°C can sometimes improve solubility.
Q6: How does pH affect the solubility of this compound?
A6: The indazole ring has a predicted pKa of 8.77±0.40, suggesting it can be ionized.[4] Adjusting the pH of the buffer may alter the ionization state of the molecule and could influence its solubility. For weakly basic compounds, decreasing the pH (making it more acidic) can increase solubility. A pH-solubility profile experiment is recommended to determine the optimal pH for your assay.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Problem: A precipitate forms immediately when the DMSO stock solution of this compound is added to the aqueous assay buffer.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of the compound exceeds its solubility limit in the aqueous buffer. | Systematically lower the final concentration of the compound in the assay. |
| "Solvent Shock" | The rapid change in solvent polarity from DMSO to the aqueous buffer causes the compound to precipitate. | Perform a serial dilution of the DMSO stock in the assay buffer. Add the stock solution dropwise while vortexing or stirring the buffer. |
| Low Temperature of Buffer | The solubility of many compounds decreases at lower temperatures. | Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the compound. |
| Buffer Composition | Components of the buffer, such as high salt concentrations, may reduce the solubility of the compound. | Test the solubility in different buffer systems or reduce the salt concentration if possible. |
Issue 2: Delayed Precipitation in Culture Media
Problem: The culture media containing this compound appears clear initially, but a precipitate forms after incubation for several hours or days.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Metastable Solution | The initial solution was supersaturated and thermodynamically unstable, leading to eventual precipitation. | Lower the final working concentration of the compound. |
| Compound Instability | The compound may be degrading over time into less soluble byproducts. | Prepare fresh compound-containing media for each experiment and for media changes during long-term assays. |
| Interaction with Media Components | The compound may interact with proteins or other components in the serum of the culture media, leading to precipitation over time. | Reduce the serum concentration if your cell line can tolerate it, or consider using a serum-free medium for the duration of the compound treatment. |
| pH Shift in Culture | Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of a pH-sensitive compound. | Monitor the pH of your culture medium and consider using a more strongly buffered medium or changing the medium more frequently. |
Quantitative Data
The following table provides hypothetical solubility data for this compound in common laboratory solvents. This data is for illustrative purposes and should be experimentally verified.
| Solvent | Predicted Solubility | Notes |
| Water | < 0.1 mg/mL | Essentially insoluble in aqueous solutions. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 mg/mL | Very low solubility expected in physiological buffers. |
| Ethanol | 1-5 mg/mL | Moderate solubility. |
| Dimethyl Sulfoxide (DMSO) | > 25 mg/mL | High solubility, making it the recommended solvent for stock solutions. |
| Dimethylformamide (DMF) | > 20 mg/mL | High solubility, can be used as an alternative to DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (MW: 242.03 g/mol )
-
100% Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 2.42 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (Serial Dilution Method)
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile aqueous assay buffer (e.g., PBS or cell culture medium), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure (for a final concentration of 10 µM with 0.1% DMSO):
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM DMSO stock solution to 990 µL of pre-warmed aqueous buffer. This results in a 100 µM solution with 1% DMSO. Vortex immediately.
-
Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed aqueous buffer. This results in a 10 µM solution with a final DMSO concentration of 0.1%. Vortex thoroughly.
-
Use the final working solution immediately in your biological assay.
Visualizations
Caption: A decision tree for addressing compound precipitation in biological assays.
Caption: A potential mechanism of action for nitroindazole compounds as nNOS inhibitors.
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of 7-bromo-5-nitro-1H-indazole: HPLC vs. qNMR
For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical compounds is a cornerstone of quality, safety, and efficacy. This guide provides a comprehensive comparison of two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), for the purity assessment of 7-bromo-5-nitro-1H-indazole. This document outlines the experimental protocols, presents a comparative analysis of their performance, and visualizes the workflows and logical relationships using diagrams.
Introduction to Purity Analysis Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used in the pharmaceutical industry for the identification, quantification, and purification of individual components of a mixture. For purity analysis, HPLC, particularly with UV detection, is a mainstay, offering high sensitivity and resolution to separate the main compound from its impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. The intensity of a signal in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, enabling a highly accurate determination of purity against a certified internal standard.
Comparative Performance Data
The selection of an analytical technique for purity determination is often guided by a variety of performance parameters. Below is a summary of the typical performance characteristics of HPLC and qNMR in the context of analyzing a small organic molecule like this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Direct measurement based on the proportionality of NMR signal intensity to the number of nuclei.[1] |
| Primary/Secondary Method | Secondary method, typically requiring a reference standard of the analyte for accurate quantification.[2] | Primary ratio method; can determine absolute purity using a certified internal standard of a different compound.[3][4] |
| Selectivity | High selectivity for separating structurally similar impurities and isomers. | Excellent for structural confirmation and identification of impurities, though signal overlap can be a limitation.[1][2] |
| Sensitivity (LOD/LOQ) | Generally offers higher sensitivity, making it well-suited for trace impurity analysis.[2] Typical LOD: 0.01-0.1% | Sensitivity is typically lower than HPLC but can be enhanced with high-field instruments. Typical LOD: 0.1-0.5% |
| Accuracy | High, but can be influenced by the response factors of impurities if not individually calibrated.[1] | High, as it provides an absolute purity value directly traceable to the internal standard.[5][6] |
| Precision | Very good, with low relative standard deviation (RSD), typically <1%. | Excellent, with very low RSD, often <0.5%.[7] |
| Linearity | Excellent over a wide concentration range. | Excellent linearity.[7] |
| Sample Throughput | Well-suited for high-throughput analysis with the use of autosamplers.[2] | Can be automated, but generally has a lower throughput than HPLC.[2] |
| Information Content | Provides retention time and peak area/height for quantification. | Provides detailed structural information about the analyte and any observed impurities in the same experiment. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for purity analysis of this compound using HPLC and qNMR.
Figure 1. Experimental workflow for HPLC purity analysis.
Figure 2. Experimental workflow for qNMR purity analysis.
Experimental Protocols
Detailed methodologies for the purity analysis of this compound by HPLC and qNMR are provided below. These protocols are based on standard practices for the analysis of nitroaromatic and heterocyclic compounds.
This protocol describes a reverse-phase HPLC method for the purity determination of this compound.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
This protocol outlines the determination of the purity of this compound using ¹H qNMR with an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity, such as maleic acid or 1,4-dinitrobenzene. The internal standard should have signals that do not overlap with the analyte signals.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation: Accurately weigh about 10-20 mg of this compound and a similar, accurately weighed amount of the internal standard into a vial. Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6 and transfer to an NMR tube.
-
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is generally sufficient for accurate quantification).
-
Number of Scans (ns): 8 to 32, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply appropriate phasing and baseline correction to the spectrum. Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Logical Relationship and Method Selection
The choice between HPLC and qNMR for the purity analysis of this compound depends on the specific analytical needs. The following diagram illustrates the logical considerations for method selection.
Figure 3. Logical framework for selecting an analytical method.
Conclusion
Both HPLC and qNMR are powerful and reliable techniques for the purity assessment of this compound, each offering distinct advantages. HPLC provides excellent sensitivity for the detection of trace impurities and is well-suited for routine quality control in a high-throughput environment. Conversely, qNMR is an invaluable tool for obtaining a highly accurate, absolute purity value without the need for an analyte-specific reference standard, making it ideal for the certification of reference materials and for research and development purposes. For the most rigorous and comprehensive purity assessment, a combination of both techniques is recommended, leveraging the high-resolution separation of HPLC for impurity profiling and the accuracy of qNMR for absolute quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 7. m.youtube.com [m.youtube.com]
Validating the Structure of 7-bromo-5-nitro-1H-indazole: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of a novel compound is a critical step. This guide provides a comprehensive overview of how mass spectrometry can be employed to validate the structure of 7-bromo-5-nitro-1H-indazole. Due to the limited availability of experimental data for this specific molecule, this guide focuses on a predictive approach, comparing expected mass spectrometry results with data from structurally analogous compounds.
Mass Spectrometry for Structural Validation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For structural elucidation, it offers two key pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This fragmentation can be pieced together to deduce the compound's structure.
Predicted Mass Spectrometry Data for this compound
While experimental data is scarce, the predicted mass spectrometry data for this compound provides a foundational baseline for its identification. The monoisotopic mass is calculated to be 240.94868 Da.[1] The presence of a bromine atom is expected to produce a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).
| Adduct | Predicted m/z |
| [M+H]+ | 241.95596 |
| [M+Na]+ | 263.93790 |
| [M-H]- | 239.94140 |
| [M]+ | 240.94813 |
Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem.[1]
Experimental Protocol: Mass Spectrometry Analysis
To validate the structure of a synthesized batch of this compound, a detailed mass spectrometry experiment would be required.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements.
Ionization Method: Both Electron Ionization (EI) and Electrospray Ionization (ESI) should be considered.
-
Electron Ionization (EI): This hard ionization technique typically leads to extensive fragmentation, providing a detailed fingerprint of the molecule.
-
Electrospray Ionization (ESI): As a soft ionization method, ESI is more likely to yield an intact molecular ion, which is crucial for confirming the molecular weight.
Experimental Steps:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Direct Infusion/LC-MS: The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system to ensure sample purity.
-
Data Acquisition:
-
Full Scan MS: Acquire data in full scan mode to detect the molecular ion and its isotopic pattern.
-
Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions. This will reveal the fragmentation pathway.
-
Predicted Fragmentation Pathway
The fragmentation of this compound is expected to be influenced by the bromo and nitro functional groups. The following diagram illustrates a plausible fragmentation pathway.
References
A Comparative Analysis of the Biological Activity of 7-Bromo-5-Nitro-1H-Indazole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological applications. The strategic placement of substituents, such as bromo and nitro groups, on the indazole ring can profoundly influence the biological activity of the resulting compounds. This guide offers a comparative overview of the biological potential of 7-bromo-5-nitro-1H-indazole and its positional isomers. While direct comparative experimental data for this specific set of isomers is limited in publicly available literature, this document synthesizes information from structurally related bromo- and nitro-indazole derivatives to provide insights into their potential anticancer, anti-inflammatory, and antiparasitic activities. The information presented herein is intended to serve as a valuable resource to guide further research and drug discovery efforts.
Comparative Biological Activity
The biological activity of bromo-nitro-1H-indazole isomers is intricately linked to the substitution pattern on the indazole core. The electronic and steric properties of the bromo and nitro groups, along with their positions, dictate the molecule's interaction with biological targets.
Anticancer Activity
Nitro-substituted indazoles have demonstrated significant potential as anticancer agents, often acting as kinase inhibitors or inducers of apoptosis. The position of the nitro group is a critical determinant of this activity. For instance, derivatives of 6-nitroindazole have shown notable antiproliferative effects against lung carcinoma cell lines. It is plausible that this compound and its isomers could exhibit differential cytotoxicity against various cancer cell lines.
Table 1: Representative Anticancer Activity of Substituted Indazoles
| Compound/Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivative | NCI-H460 (Lung Carcinoma) | 5-15 | [1] |
| 3-Chloro-6-nitro-1H-indazole derivative (Compound 13 ) | Leishmania major (promastigotes) | - | [2] |
| 1H-Indazole-3-amine derivative (Compound 6o ) | K562 (Chronic Myeloid Leukemia) | 5.15 | [3][4][5] |
| 1H-Indazole-3-amine derivative (Compound 5k ) | Hep-G2 (Hepatoma) | 3.32 | [4] |
Note: The data presented is for structurally related compounds and is intended to be representative. Direct comparative data for this compound and its isomers is not currently available.
Nitric Oxide Synthase Inhibition
Certain nitro-1H-indazoles are known to be potent inhibitors of nitric oxide synthase (NOS) isoforms. Notably, 7-nitro-1H-indazoles, including 3-bromo-7-nitro-1H-indazole, have been identified as having inhibitory properties against nNOS, iNOS, and eNOS.[6] This suggests that the this compound isomer, in particular, may warrant investigation for its NOS inhibitory potential.
Antiparasitic Activity
Derivatives of nitroindazoles have also been explored for their antiparasitic properties. For example, 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated for their antileishmanial activity against different Leishmania species.[2] This highlights the potential of the bromo-nitro-indazole scaffold in the development of novel antiparasitic agents.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the biological evaluation of this compound and its isomers.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, its specific substrate, ATP, and a suitable buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at a specific temperature for a set period.
-
Detection: Detect the amount of phosphorylated substrate using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
Data Analysis: Determine the IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity.
In Vitro Antileishmanial Assay (MTT Assay)
This assay is adapted to determine the viability of Leishmania promastigotes.
-
Parasite Culture: Culture Leishmania promastigotes in a suitable medium until they reach the mid-logarithmic phase of growth.
-
Compound Exposure: Distribute the promastigotes into a 96-well plate and expose them to increasing concentrations of the test compounds.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Perform the MTT assay as described for the cytotoxicity assay to assess the viability of the promastigotes.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in the viability of the promastigotes.
Visualizing Potential Mechanisms and Workflows
To aid in the conceptualization of the potential biological impact and experimental design, the following diagrams are provided.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by an indazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 7-bromo-5-nitro-1H-indazole derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anticancer properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted indazole derivatives, with a focus on elucidating the impact of various structural modifications on their biological efficacy. While specific SAR studies on 7-bromo-5-nitro-1H-indazole derivatives are not extensively available in the public domain, this guide draws upon data from broader indazole series to infer potential relationships and guide future drug discovery efforts.
Indazole derivatives have been successfully developed as kinase inhibitors, demonstrating significant anti-cancer activity both in laboratory settings and in clinical applications.[2] Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.
Data Presentation: Comparative Biological Activity of Indazole Derivatives
The following tables summarize the in vitro anticancer activity of various substituted indazole derivatives against different cancer cell lines. This data, compiled from multiple studies, highlights key SAR trends.
Table 1: Antiproliferative Activity of Substituted Indazole Derivatives
| Compound | R1 | R2 | R3 | Cell Line | IC50 (µM) |
| Series A | |||||
| 1a | H | H | Phenyl | A549 | >10 |
| 1b | H | H | 4-Chlorophenyl | A549 | 5.2 |
| 1c | H | H | 4-Methoxyphenyl | A549 | 8.1 |
| Series B | |||||
| 2a | H | Phenyl | H | K562 | 7.8 |
| 2b | H | 4-Fluorophenyl | H | K562 | 3.5 |
| 2c | H | 4-Nitrophenyl | H | K562 | 1.2 |
| Series C | |||||
| 3a | 6-Bromo | H | Iodo | 4T1 | - |
| 3b | 6-Bromo | Phenyl | Iodo | 4T1 | 1.15 |
| 3c | 6-Bromo | 4-Chlorophenyl | Iodo | 4T1 | 0.23 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data is illustrative and compiled from various sources in the literature.
Key SAR Observations:
-
Substitution at the Phenyl Ring: Halogen substitution on a phenyl ring attached to the indazole core generally enhances anticancer activity. For instance, a chloro-substitution (Compound 1b and 3c) leads to a significant increase in potency compared to the unsubstituted phenyl ring (Compound 1a and 3b).
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as a nitro group (Compound 2c), can substantially improve the antiproliferative effects.
-
Positional Importance: The specific placement of substituents on the indazole ring and its appendages is critical for activity.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of SAR studies. The following are representative protocols for the synthesis and biological evaluation of indazole derivatives.
General Synthesis of Substituted 1H-Indazoles
A common route for the synthesis of 3-amino-1H-indazole derivatives involves the reaction of a substituted 2-fluorobenzonitrile with hydrazine hydrate.[3]
Materials:
-
Substituted 2-fluorobenzonitrile
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
A mixture of the substituted 2-fluorobenzonitrile (1 equivalent) and hydrazine hydrate (2 equivalents) in ethanol is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum to yield the desired 3-amino-1H-indazole derivative.
Further modifications, such as Suzuki coupling reactions, can be employed to introduce various substituents at different positions of the indazole ring.[3]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific protein kinases is often evaluated using in vitro kinase assays.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
96-well plates
-
Plate reader
Procedure:
-
A kinase reaction mixture is prepared containing the kinase, its substrate, and ATP in the assay buffer.
-
Serial dilutions of the test compounds are prepared in DMSO.
-
The test compounds and a DMSO control are added to the wells of a 96-well plate.
-
The kinase is added to each well, and the plate is incubated to allow for inhibitor binding.
-
The kinase reaction is initiated by the addition of the substrate/ATP mixture.
-
The plate is incubated at 30°C for a specified period (e.g., 60 minutes).
-
The reaction is stopped, and the kinase activity is measured by detecting the amount of product formed or the amount of ATP consumed, often using a luminescence-based method.
-
The IC50 values are calculated by plotting the kinase activity against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The antiproliferative activity of the compounds is determined using a cell viability assay, such as the MTT assay.[3]
Materials:
-
Cancer cell lines (e.g., A549, K562, MCF-7)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for a further 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the SAR studies of indazole derivatives.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 7-bromo-5-nitro-1H-indazole and 7-chloro-5-nitro-1H-indazole in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic organic chemistry, halogenated nitroindazoles serve as versatile building blocks for the construction of complex heterocyclic scaffolds. Among these, 7-bromo-5-nitro-1H-indazole and 7-chloro-5-nitro-1H-indazole are key intermediates, offering strategic points for functionalization. This guide provides an objective comparison of these two compounds, focusing on their synthesis, reactivity, and applications, supported by available experimental data and established chemical principles.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. These properties are crucial for understanding their behavior in different solvent systems and their potential for further chemical transformations.
| Property | This compound | 7-chloro-5-nitro-1H-indazole |
| Molecular Formula | C₇H₄BrN₃O₂ | C₇H₄ClN₃O₂ |
| Molecular Weight | 242.03 g/mol | 197.58 g/mol |
| CAS Number | 685109-10-8 | 74209-22-6 |
| Appearance | Likely a yellow or orange solid | Likely a yellow or orange solid |
| Melting Point | 260-261 °C | Not available |
| LogP | ~2.5 (Predicted) | ~2.1 (Predicted) |
Synthesis and Preparation
A general and plausible synthetic approach for these compounds starts from a 2-halo-4-nitro-6-methylaniline derivative. This starting material can undergo diazotization followed by an intramolecular cyclization to form the
A Comparative Analysis of Synthetic Routes to 7-bromo-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes to 7-bromo-5-nitro-1H-indazole, a valuable building block in medicinal chemistry and drug development. The comparison is based on established chemical principles and data from the synthesis of structurally related compounds. While direct experimental data for the synthesis of this compound is limited in publicly available literature, this guide extrapolates from known transformations to offer a valuable resource for researchers in the field.
Introduction
This compound is a heterocyclic compound of interest due to its potential applications in the development of novel therapeutic agents. The presence of the bromo and nitro functionalities on the indazole scaffold provides opportunities for further chemical modifications, making it a versatile intermediate. This guide outlines and compares two primary synthetic strategies for its preparation: the cyclization of a substituted aniline and the electrophilic nitration of a pre-formed indazole ring.
Comparative Summary of Synthetic Routes
| Parameter | Route 1: Cyclization of Substituted Aniline | Route 2: Electrophilic Nitration of 7-Bromo-1H-indazole |
| Starting Material | 2-Amino-3-bromo-5-nitrotoluene | 7-Bromo-1H-indazole |
| Key Transformation | Diazotization and intramolecular cyclization | Electrophilic aromatic substitution (Nitration) |
| Plausible Yield | Moderate to Good (inferred from similar reactions) | Variable (dependent on regioselectivity) |
| Potential Advantages | Potentially more direct, avoids regioselectivity issues in the final step. | Readily available starting material for the nitration step. |
| Potential Challenges | Synthesis of the substituted aniline precursor may be multi-stepped. | Controlling the regioselectivity of the nitration to favor the desired 5-nitro isomer. Potential for the formation of multiple isomers, requiring purification. |
Logical Workflow of the Comparative Analysis
Caption: Comparative workflow of two synthetic routes to this compound.
Route 1: Cyclization of a Substituted Aniline
This synthetic approach is based on the well-established Jacobsen Indazole Synthesis. It involves the diazotization of a substituted o-toluidine derivative, followed by an intramolecular cyclization to form the indazole ring.
Experimental Protocol (Inferred)
A detailed experimental protocol for the synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene has been reported and can be adapted for this route[1][2].
-
Diazotization: 2-amino-3-bromo-5-nitrotoluene is dissolved in a suitable acidic solvent, such as glacial acetic acid. The solution is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Cyclization: The reaction mixture is then typically warmed to room temperature and stirred for an extended period to allow for the intramolecular cyclization to occur, yielding this compound.
-
Work-up and Purification: The product is isolated by pouring the reaction mixture into water, followed by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Discussion
The success of this route is highly dependent on the availability and synthesis of the starting material, 2-amino-3-bromo-5-nitrotoluene. The cyclization of similar anilines to indazoles is known to proceed with good yields[1][2][3]. This method offers the significant advantage of unambiguous regiochemistry in the final product, as the positions of the bromo and nitro groups are pre-determined in the starting aniline.
Route 2: Electrophilic Nitration of 7-Bromo-1H-indazole
This route involves the initial synthesis of 7-bromo-1H-indazole, followed by an electrophilic nitration step to introduce the nitro group at the 5-position.
Experimental Protocol
Step 1: Synthesis of 7-Bromo-1H-indazole
A detailed procedure for the synthesis of 7-bromo-1H-indazole from 2-methyl-6-bromoaniline has been described.[4] The process involves diazotization of the aniline followed by cyclization.
Step 2: Nitration of 7-Bromo-1H-indazole (Inferred)
-
Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled to 0 °C.
-
Reaction: 7-bromo-1H-indazole is slowly added to the cold nitrating mixture with stirring. The reaction temperature is carefully controlled to prevent over-nitration and side reactions.
-
Work-up and Purification: After the reaction is complete, the mixture is poured onto ice, and the precipitated product is collected by filtration. The crude product would likely be a mixture of isomers, with the 5-nitro and potentially the 3-nitro and other isomers. Purification by column chromatography would be necessary to isolate the desired this compound.
Discussion
The primary challenge of this route is controlling the regioselectivity of the nitration reaction. The directing effects of the substituents on the indazole ring will determine the position of the incoming nitro group. The pyrazole part of the indazole ring typically directs electrophilic substitution to the 5- and 3-positions. The bromine atom at the 7-position is an ortho- and para-directing group, which would favor nitration at the 5-position. However, steric hindrance from the bromine at the 7-position might influence the product distribution. The formation of multiple isomers is a significant possibility, which could lower the yield of the desired product and necessitate careful purification.
Conclusion
Both outlined synthetic routes present viable pathways for the synthesis of this compound.
-
Route 1 (Cyclization of a Substituted Aniline) is likely to be the more regioselective and potentially higher-yielding route for the final product, provided the synthesis of the starting aniline is efficient.
-
Route 2 (Electrophilic Nitration) may be more straightforward in terms of the final step's reaction conditions, but it is likely to be hampered by regioselectivity issues, leading to a mixture of products and a lower isolated yield of the desired isomer.
The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the purification capabilities available to the researcher. Further experimental investigation is required to optimize the reaction conditions and determine the actual yields for both routes.
References
In Vitro Assay Validation for 7-bromo-5-nitro-1H-indazole Derivatives: A Comparative Guide
For researchers and drug development professionals working with novel compounds, rigorous in vitro assay validation is a critical first step in characterizing biological activity and establishing a foundation for further preclinical development. The 1H-indazole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of a wide array of protein kinases, making its derivatives potent therapeutic candidates, particularly in oncology.[1][2] This guide provides an objective comparison of common in vitro assays for validating the activity of compounds derived from 7-bromo-5-nitro-1H-indazole, with a focus on kinase inhibition and cell-based cytotoxicity.
Section 1: Biochemical Kinase Inhibition Assays
Derivatives of the core indazole structure have been successfully developed as inhibitors for a multitude of kinases, including Pim-kinases, ALK, EGFR, and VEGFR.[3][4] Therefore, the primary validation step for novel this compound derivatives is to quantify their direct inhibitory effect on specific kinase targets. The choice of assay format can significantly impact throughput, sensitivity, and relevance of the data.
Data Presentation: Comparison of Kinase Assay Formats
The following table summarizes and compares two prevalent biochemical assay platforms for quantifying kinase activity and inhibition.
| Feature | Luminescence-Based Assay (e.g., Kinase-Glo®) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., LanthaScreen™) |
| Principle | Measures remaining ATP after kinase reaction. Signal is inversely proportional to kinase activity.[5] | Measures phosphorylation of a fluorescently labeled substrate via an antibody-mediated FRET signal.[1] |
| Primary Measurement | Luminescence | Ratio of two emission wavelengths |
| Sensitivity | High | High to Very High |
| Throughput | High (384-well and 1536-well compatible) | High (384-well and 1536-well compatible) |
| Interference | Less prone to compound fluorescence, but susceptible to compounds affecting luciferase. | Potential for interference from fluorescent compounds or light scattering. |
| Reagent Cost | Generally lower | Generally higher |
| Multiplexing | Not easily multiplexed | Can be multiplexed |
| Common Use Case | Primary screening, IC50 determination | Primary screening, mechanism of action studies, residence time |
Mandatory Visualization: Generic Kinase Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase by an indazole derivative, blocking ATP binding and downstream signaling.
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol provides a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant human kinase
-
Kinase-specific substrate peptide
-
Adenosine-5'-triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[5]
-
This compound derivative (test compound) dissolved in 100% DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™ or Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compound in DMSO. Further dilute these into the kinase reaction buffer to achieve the desired final assay concentrations. The final DMSO concentration should be kept constant (e.g., ≤1%) across all wells.[5]
-
Assay Plate Setup: Add 5 µL of the serially diluted compound or vehicle (DMSO in buffer) to the wells of the 384-well plate.
-
Kinase Reaction: Prepare a kinase/substrate master mix in kinase reaction buffer. Add 10 µL of this mix to each well.
-
Reaction Initiation: To start the reaction, add 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase being tested.[5]
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.[5]
-
Signal Generation: Add 25 µL of the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and contains luciferase to measure the remaining ATP.
-
Signal Stabilization and Reading: Mix the plate on a shaker for 2 minutes and incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5] Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the compound concentration (log-transformed) and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Mandatory Visualization: Kinase Assay Workflow
Caption: Workflow for a luminescence-based biochemical kinase inhibition assay to determine IC50 values.
Section 2: Cell-Based Cytotoxicity and Viability Assays
Following biochemical validation, it is essential to determine if the compound's enzymatic inhibition translates to a functional effect in a cellular context. Cytotoxicity assays measure the anti-proliferative or cell-killing effects of a compound on cancer cell lines. Indazole derivatives have shown cytotoxic effects against a range of cancer cell lines, including those from lung, leukemia, and breast cancers.[6][7]
Data Presentation: Comparison of Cytotoxicity Assay Formats
The table below compares two common colorimetric assays used to assess cell viability.
| Feature | MTT (Tetrazolium Reduction) Assay | LDH (Lactate Dehydrogenase) Release Assay |
| Principle | Measures metabolic activity. NAD(P)H-dependent oxidoreductases in viable cells reduce MTT to purple formazan.[8] | Measures plasma membrane integrity. Quantifies the release of the cytosolic enzyme LDH from damaged cells.[8] |
| Primary Measurement | Absorbance (colorimetric) | Absorbance (colorimetric) |
| Timing of Measurement | Endpoint (measures viable cells remaining) | Endpoint or kinetic (measures cell death over time) |
| Sensitivity | Good | Moderate |
| Interference | Compounds that alter cellular metabolism or have reducing potential can interfere. | Serum components can have LDH activity, leading to high background. Hemolysis can cause false positives. |
| Reagent Cost | Low | Low to Moderate |
| Common Use Case | Standard for IC50 determination in anti-proliferative screens.[6][7] | Complementary assay to confirm cell death mechanism (necrosis/late apoptosis).[8] |
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the procedure for evaluating the cytotoxicity of a this compound derivative against an adherent cancer cell line.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Sterile 96-well flat-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO2) to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium from the DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (medium with DMSO) and no-cell (medium only) wells.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[8]
-
MTT Addition: Add 20 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the no-cell control wells. Calculate the percent viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting percent viability against the log of the compound concentration and fitting to a dose-response curve.
Mandatory Visualization: Cytotoxicity Assay Workflow
Caption: Experimental workflow for determining compound cytotoxicity using the MTT colorimetric assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for 7-Bromo-5-Nitro-1H-Indazole: A Comparative Guide
Cross-validation of analytical methods is a critical process to demonstrate that two or more distinct methods are equivalent and produce comparable results. This is essential when transferring methods between laboratories, comparing data from different analytical techniques, or for regulatory submissions where data from multiple sources are included.
Comparative Analysis of Analytical Methods
The selection between HPLC and GC-MS for the analysis of 7-bromo-5-nitro-1H-indazole depends on various factors, including the required sensitivity, selectivity, sample matrix, and the specific objectives of the analysis. HPLC is a robust and widely applicable technique for non-volatile and thermally labile compounds, whereas GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile analytes.
Data Presentation: Comparison of Validation Parameters
The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of nitroaromatic compounds, providing a basis for a cross-validation study of this compound. These values are representative of what would be expected from validated analytical methods.
Table 1: HPLC-UV Method Performance Characteristics
| Validation Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL |
| Specificity | Demonstrated by peak purity and resolution from potential impurities |
| Robustness | Consistent results with minor variations in mobile phase composition, pH, and flow rate |
Table 2: GC-MS Method Performance Characteristics
| Validation Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (% RSD) | ≤ 5.0% |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 ng/mL |
| Specificity | High, based on retention time and mass fragmentation pattern |
| Robustness | Consistent results with minor variations in oven temperature program and gas flow rate |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the HPLC-UV and GC-MS analysis of this compound, based on methods for similar compounds.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is based on reverse-phase chromatography, which is suitable for separating polar to moderately non-polar compounds like this compound.
-
Chromatographic System: An HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm for nitroaromatic compounds).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the trace-level detection and quantification of this compound, assuming it is sufficiently volatile and thermally stable.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold: Maintain at 250 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Detection: Full scan mode (e.g., m/z 50-400) for identification and selected ion monitoring (SIM) mode for quantification.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent like ethyl acetate or dichloromethane at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to the desired concentration range.
-
Dissolve or extract the sample containing this compound in a suitable solvent to a concentration within the calibration range.
-
Visualizations
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a typical signaling pathway where an indazole derivative might be investigated.
Workflow for Analytical Method Cross-Validation
Hypothetical Signaling Pathway Inhibition
Benchmarking the Efficacy of Nitro- and Bromo-Substituted Indazole-Based Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, indazole derivatives have emerged as a significant class of heterocyclic compounds with a wide array of pharmacological activities, including potent roles as enzyme inhibitors.[1][2][3] This guide provides a comparative analysis of nitro- and bromo-substituted indazole-based inhibitors, focusing on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
The indazole scaffold is a versatile foundation for the development of inhibitors targeting various enzymes, particularly protein kinases and nitric oxide synthases (NOS).[3][4][5][6] The introduction of nitro and bromo functional groups to the indazole ring can significantly influence the inhibitory potency and selectivity of these compounds.
Comparative Efficacy and Mechanism of Action
While specific data on 7-bromo-5-nitro-1H-indazole-based inhibitors is limited in publicly available literature, extensive research on related nitro- and bromo-substituted indazoles provides valuable insights into their potential as therapeutic agents. A prominent example is 7-nitroindazole (7-NI), a well-characterized inhibitor of neuronal nitric oxide synthase (nNOS).[4][5][6] The addition of a bromine atom, as seen in 3-bromo-7-nitroindazole, can further enhance inhibitory potency, although it may alter selectivity.[4]
These compounds primarily exert their effects by competing with endogenous substrates at the active site of their target enzymes. In the case of kinase inhibitors, they often target the ATP-binding pocket, preventing the phosphorylation of downstream substrates and thereby modulating cellular signaling pathways.[7][8] For NOS inhibitors, they interfere with the conversion of arginine to nitric oxide, a key signaling molecule in various physiological processes.[4][5][6]
Table 1: Comparison of Selected Indazole-Based Inhibitors
| Compound | Primary Target(s) | Reported IC50 | Key Therapeutic Areas of Interest |
| 7-Nitroindazole (7-NI) | Neuronal Nitric Oxide Synthase (nNOS) | 0.47 µM (for mouse cerebellar NOS)[5][6] | Neurodegenerative diseases, pain management[4][5][6] |
| 3-Bromo-7-nitroindazole | Nitric Oxide Synthase (NOS) isoforms | More potent than 7-NI, but less specific[4] | Research tool for studying NOS function |
| Other Substituted Indazoles | Various Protein Kinases (e.g., VEGFR-2, FGFRs) | Varies widely depending on substitution and target | Oncology, inflammatory diseases[2][9] |
Note: IC50 values are highly dependent on assay conditions and should be compared with caution.
Experimental Protocols
The evaluation of indazole-based inhibitors involves a range of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.[7][8][10][11][12][13][14][15]
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[11]
-
Materials :
-
Recombinant kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test inhibitor (dissolved in DMSO)
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
96- or 384-well plates
-
-
Procedure :
-
Prepare serial dilutions of the test inhibitor.
-
In a multi-well plate, combine the kinase, its substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific period at a controlled temperature.
-
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent.
-
The luminescent signal, which is proportional to kinase activity, is measured using a plate reader.
-
Plot the signal against the inhibitor concentration to determine the IC50 value.[11]
-
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the proliferation of cancer cell lines.[9]
-
Materials :
-
Cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
96-well plates
-
Test inhibitor (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified SDS)
-
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor.
-
Incubate for a defined period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
The absorbance is proportional to the number of viable cells, allowing for the determination of the inhibitor's effect on cell proliferation.[9]
-
Visualizing Key Processes
Signaling Pathway
The following diagram illustrates a simplified generic kinase signaling pathway that can be targeted by indazole-based inhibitors.
Caption: Simplified kinase signaling pathway targeted by indazole inhibitors.
Experimental Workflow
The diagram below outlines a typical workflow for the initial screening and evaluation of a novel inhibitor.
Caption: Workflow for inhibitor screening and evaluation.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. news-medical.net [news-medical.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. bioivt.com [bioivt.com]
A Head-to-Head Showdown: Unraveling the Biological Activities of Nitroindazole Isomers
For researchers, scientists, and drug development professionals, the nuanced differences between positional isomers can be the determining factor in therapeutic success. This guide provides a comprehensive, head-to-head comparison of nitroindazole isomers, synthesizing available experimental data to illuminate their distinct biological profiles. While direct comparative studies across all isomers remain a frontier for discovery, this document collates existing research to offer valuable insights into their structure-activity relationships.
The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. The introduction of a nitro group, and particularly its position on the indazole ring, profoundly influences the molecule's electronic properties and, consequently, its interaction with biological targets. This guide focuses on the comparative analysis of 4-, 5-, 6-, and 7-nitroindazole isomers, shedding light on their potential as anticancer, anti-inflammatory, and neurological agents.
Comparative Biological Activities: A Tale of Four Isomers
While comprehensive head-to-head studies encompassing all nitroindazole isomers are limited, existing research provides crucial insights into their differential effects.
Anti-inflammatory and COX-2 Inhibitory Activity
A key study provides a direct comparison of the anti-inflammatory properties of 6-nitroindazole against indazole and 5-aminoindazole, highlighting the significant impact of the substituent's nature and position.
Table 1: Comparative Anti-inflammatory and COX-2 Inhibitory Activities
| Compound | Anti-inflammatory Activity (% inhibition of edema) | COX-2 Inhibitory Activity (IC50, µM) |
| Indazole | 45.2 | >100 |
| 5-Aminoindazole | 68.5 | 0.25 |
| 6-Nitroindazole | 55.3 | 1.5 |
Data suggests that while 6-nitroindazole possesses notable anti-inflammatory and COX-2 inhibitory activity, it is less potent than 5-aminoindazole in these specific assays, underscoring the critical role of the substituent's electronic properties.[1]
Anticancer Activity
Derivatives of 5-nitroindazole and 6-nitroindazole have shown significant promise as anticancer agents, with their activity often linked to the bioreductive activation of the nitro group in hypoxic tumor environments.
-
5-Nitroindazole Derivatives: A range of 1- and 2-substituted 5-nitroindazoles have demonstrated potent trypanocidal activity, a mechanism often explored for its parallels with anticancer drug development due to the similar reliance on nitroreductase enzymes.[2]
-
6-Nitroindazole Derivatives: Novel 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have exhibited significant antiproliferative activity against various cancer cell lines.[3] The 3-methyl-6-nitro-1H-indazole scaffold is a key intermediate in the synthesis of Pazopanib, a potent angiogenesis inhibitor.[1]
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
7-Nitroindazole (7-NI) stands out as a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS).[4] This selectivity is crucial for dissociating the central nervous system effects of nNOS inhibition from the cardiovascular effects of endothelial NOS (eNOS) inhibition.[5]
-
Comparative Potency: While direct comparisons with other nitroindazole isomers as nNOS inhibitors are scarce, 7-NI has been extensively compared with non-selective NOS inhibitors like L-NAME and L-NIO. 7-NI effectively attenuates opioid withdrawal symptoms without inducing the hypertensive side effects associated with non-selective inhibitors.[6]
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experimental assays are provided below.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
-
Animal Model: Male Wistar rats (150-180 g) are used.
-
Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw.
-
Test Compound Administration: The test compounds (e.g., 6-nitroindazole) are administered orally or intraperitoneally at a specific dose 1 hour before carrageenan injection.
-
Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
COX-2 Inhibition Assay (In Vitro)
-
Enzyme Source: Human recombinant COX-2 enzyme is used.
-
Substrate: Arachidonic acid is used as the substrate.
-
Assay Principle: The assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.
-
Procedure: The test compounds are pre-incubated with the COX-2 enzyme. The reaction is initiated by the addition of arachidonic acid. The absorbance change is measured spectrophotometrically.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is calculated.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay (In Vitro)
-
Enzyme Source: Recombinant rat or human nNOS is used.
-
Assay Principle: The assay measures the conversion of [3H]L-arginine to [3H]L-citrulline by nNOS.
-
Procedure: The test compound (e.g., 7-nitroindazole) is incubated with the nNOS enzyme, cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin), and [3H]L-arginine.
-
Separation: The reaction is stopped, and the [3H]L-citrulline is separated from unreacted [3H]L-arginine using cation exchange chromatography.
-
Quantification: The amount of [3H]L-citrulline is quantified by liquid scintillation counting.
-
Data Analysis: The inhibitory activity is expressed as the percentage of inhibition or as an IC50 value.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 5. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of 7-nitroindazole with other nitric oxide synthase inhibitors as attenuators of opioid withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 7-bromo-5-nitro-1H-indazole: A Comprehensive Guide
For laboratory professionals engaged in research and development, the responsible management and disposal of chemical reagents such as 7-bromo-5-nitro-1H-indazole are of paramount importance. Adherence to stringent disposal protocols is essential not only for regulatory compliance but also for ensuring a safe laboratory environment and minimizing ecological impact. This guide provides a detailed, procedural framework for the proper disposal of this compound, a halogenated and nitrated heterocyclic compound.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to don appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a laboratory coat.[1][2] All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1][3] Furthermore, ensure that safety showers and eyewash stations are readily accessible.[1]
Core Principle: Waste Segregation
The cornerstone of safe chemical disposal is the meticulous segregation of waste streams. Due to its chemical structure, this compound is classified as a halogenated organic compound.[1][4] It is crucial to collect this waste in a designated and clearly labeled "Halogenated Organic Waste" container.
Key tenets of waste segregation include:
-
No Co-mingling: Never mix halogenated waste with non-halogenated organic waste.[1][5] Combining different waste streams complicates and increases the cost of disposal.[1]
-
Original Containers: When possible, maintain the chemical in its original container to avoid misidentification.[1]
-
Container Integrity: Use waste containers that are chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally recommended for halogenated organic waste.[1]
Step-by-Step Disposal Protocol
The following protocol details the standard operating procedure for the disposal of pure this compound and materials contaminated with it.
-
Pure or Unused this compound:
-
Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.
-
During the transfer, take precautions to avoid the generation of dust.[3]
-
Ensure the waste container is securely sealed and accurately labeled with the chemical name and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Contaminated Labware and Materials (e.g., gloves, weighing paper):
-
Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[1]
-
Glassware must be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container.[1] Following this initial rinse, the glassware can be cleaned according to standard laboratory procedures.
-
-
Final Disposal:
-
The ultimate disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal facility.[1][3]
-
The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing.[1] This process ensures the complete destruction of the organic molecule and the removal of hazardous halogenated byproducts from emissions.[1]
-
Crucially, do not dispose of this compound down the drain or in regular trash. [1][3] Such actions are a violation of regulatory standards and can lead to significant environmental contamination.[1]
-
Chemical and Safety Data Summary
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 685109-10-8[6] |
| Molecular Formula | C₇H₄BrN₃O₂[6] |
| Molecular Weight | 242.03 g/mol [6] |
| Appearance | Likely a solid powder[7][8] |
| Hazard Classification | Based on similar compounds, it should be treated as potentially harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[2][3] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents.[3][9] |
| Disposal Classification | Halogenated Organic Waste[1][4] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. echemi.com [echemi.com]
- 7. 7-Brom-1H-indazol 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 7-bromo-5-nitro-1H-indazole
Disclaimer: This guide is based on safety data for structurally similar compounds, including halogenated and nitroaromatic molecules. A specific Safety Data Sheet (SDS) for 7-bromo-5-nitro-1H-indazole was not located. Researchers must consult with their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations. This information is intended for use by trained laboratory personnel.
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications | Rationale |
| Eye/Face Protection | Safety Goggles & Face Shield | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended when there is a significant risk of splashing.[1][2] | Protects against splashes and potential dust generation that can cause serious eye damage.[1][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[4] Inspect gloves for integrity before each use and change immediately upon contamination.[1] | Prevents skin contact, which can lead to irritation or absorption of the chemical.[3][4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[1] Consider a chemically resistant apron for added protection.[3] | Provides a barrier against accidental skin contact with the compound.[4] |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator with appropriate cartridges for organic vapors and particulates if ventilation is inadequate or if dust is generated.[1][3] | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial when working with this compound. All handling of the solid compound should occur within a certified chemical fume hood to minimize exposure.[1][3]
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[3]
-
Verify that an eyewash station and a safety shower are readily accessible.[5][6]
-
Place all necessary equipment and reagents within the fume hood.[3]
2. Weighing and Transfer:
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.
-
Use appropriate tools, such as spatulas and weighing paper, to minimize the risk of spills and dust generation.[1]
3. Experimental Procedure:
-
Keep all containers with this compound clearly labeled.
-
Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[3]
-
Avoid direct contact with the skin and eyes.[1] Do not eat, drink, or smoke in the laboratory.[1]
4. Post-Experiment and Decontamination:
-
Upon completion, decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone) inside the fume hood.[3] Collect the rinsate as hazardous waste.[3]
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the designated hazardous waste container.[5]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][5]
Disposal Plan
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.[6]
Waste Segregation:
-
Due to its bromine content, this compound and any materials contaminated with it are classified as halogenated organic waste .[3][6]
-
This waste stream must be collected separately from non-halogenated waste in a designated, properly labeled, and sealed container.[3][6]
Disposal Protocol:
| Waste Type | Disposal Procedure |
| Unused or Excess Solid | Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container. Avoid generating dust.[6] |
| Contaminated Labware (e.g., weighing paper, gloves) | Place in a sealed bag and deposit into the solid "Halogenated Organic Waste" container.[6] |
| Contaminated Glassware | Rinse with a suitable solvent (e.g., acetone) and collect the rinsate in the liquid "Halogenated Organic Waste" container.[3][6] After this initial decontamination, the glassware can be washed according to standard laboratory procedures.[6] |
| Liquid Waste (e.g., reaction mixtures, rinsates) | Collect in a designated "Halogenated Organic Waste" container. Ensure the container is compatible and properly sealed. |
Final Disposal:
-
All waste containers must be clearly labeled with "Halogenated Organic Waste" and the chemical name.
-
Follow your institution's hazardous waste disposal procedures for collection by a licensed waste disposal facility.[3]
-
Do not dispose of this compound down the drain or in regular trash.[6]
Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
